Tolcapone-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPIUSUKVNLNT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Tolcapone-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tolcapone-d4, a deuterated analog of the drug Tolcapone. It is intended to serve as a core resource for researchers utilizing this compound in their work. This document details its primary application in quantitative analysis, provides representative experimental methodologies, and illustrates its relevance within its biological context.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT). In this compound, four hydrogen atoms on the 4-methylphenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Tolcapone in biological matrices using mass spectrometry-based methods.
Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.
| Property | Value |
| Chemical Formula | C₁₄H₇D₄NO₅ |
| Molecular Weight | 277.27 g/mol |
| CAS Number | 1246816-93-2 |
| Appearance | Solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) |
| Solubility | Soluble in DMSO and Methanol |
Primary Research Application: Internal Standard in Quantitative Bioanalysis
The primary and most critical use of this compound in a research setting is as an internal standard for the precise and accurate quantification of Tolcapone in complex biological samples, such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.
The Rationale for a Deuterated Internal Standard
During sample processing and analysis, variability can be introduced at several stages, including:
-
Extraction Efficiency: Analyte recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction can be inconsistent.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source.
-
Instrumental Variability: Fluctuations in injection volume and detector response can occur.
This compound, being chemically identical to Tolcapone, co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects. However, due to its increased mass, it is distinguishable by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration, thereby normalizing for the aforementioned sources of error.
Experimental Protocol: Quantification of Tolcapone in Human Plasma using LC-MS/MS
The following is a representative, detailed methodology for the quantification of Tolcapone in human plasma using this compound as an internal standard. This protocol is a composite of established bioanalytical methods.[1][2][3][4]
Materials and Reagents
-
Tolcapone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolcapone and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of Tolcapone working solutions by serial dilution of the primary stock with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma to create calibration standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired final concentration.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS working solution (this compound) to each tube (except for blank samples used to assess interference) and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitation agent) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid) and vortex.
-
The samples are now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient: A gradient elution may be used to separate Tolcapone from matrix components, or an isocratic method can be employed if separation is adequate. A typical starting condition could be 70% Mobile Phase A and 30% Mobile Phase B.
Mass Spectrometry (MS/MS) Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode. The choice will depend on which mode provides better sensitivity for Tolcapone.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both Tolcapone and this compound. These transitions need to be optimized for the specific instrument being used. A representative transition for non-deuterated Tolcapone is m/z 274.20 → 183.10. For this compound, the precursor ion would be approximately 4 mass units higher (e.g., m/z 278.2 → product ion).
Visualizations: Workflows and Pathways
Experimental Workflow for Tolcapone Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying Tolcapone in a biological sample using this compound.
Signaling Pathway: Tolcapone's Mechanism of Action
To understand the research context for quantifying Tolcapone, it is essential to understand its mechanism of action. Tolcapone is used in the treatment of Parkinson's disease as an adjunct to Levodopa therapy. It inhibits the enzyme Catechol-O-methyltransferase (COMT), which plays a key role in the metabolism of catecholamines, including dopamine and the Parkinson's disease drug, Levodopa. The following diagram illustrates this pathway.
By inhibiting COMT in the periphery, Tolcapone prevents the conversion of Levodopa to the inactive metabolite 3-O-Methyldopa, thereby increasing the bioavailability of Levodopa and allowing more of it to cross the blood-brain barrier. Within the central nervous system, Tolcapone also inhibits COMT, slowing the degradation of dopamine and prolonging its therapeutic effect. The quantification of Tolcapone, facilitated by this compound, is crucial for pharmacokinetic and pharmacodynamic studies that aim to optimize dosing and understand the drug's behavior in vivo.
References
Tolcapone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to Tolcapone-d4. This deuterated analog of Tolcapone serves as a critical internal standard for the accurate quantification of Tolcapone in biological matrices, a vital aspect of preclinical and clinical drug development.
Chemical Structure and Properties
This compound is a deuterated form of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] The deuterium labeling is specifically on the 4-methylphenyl ring, which enhances its utility as an internal standard in mass spectrometry-based bioanalytical methods.
Chemical Structure:
(3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl-2,3,5,6-d4)methanone
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1246816-93-2 | [1] |
| Molecular Formula | C₁₄H₇D₄NO₅ | [1] |
| Molecular Weight | 277.3 g/mol | [2] |
| Formal Name | (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl-2,3,5,6-d₄)methanone | |
| Synonyms | Ro-40-7592-d4, Tasmar-d4 | |
| Physical State | Solid | |
| Purity | ≥98% deuterated forms (d₁-d₄) | |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble |
Pharmacological Properties
Mechanism of Action
Tolcapone, and by extension this compound, exerts its therapeutic effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). COMT is responsible for the metabolic degradation of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa (L-DOPA). By inhibiting COMT, Tolcapone increases the bioavailability of L-DOPA in the brain, thereby prolonging its therapeutic effect. Tolcapone is a selective and reversible inhibitor of COMT.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of Tolcapone have been extensively studied. As this compound is primarily used as an internal standard, its own pharmacokinetic profile is not typically the focus of investigation. However, it is expected to have a very similar profile to Tolcapone. Deuterium substitution can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolism at the site of deuteration, which can be advantageous for an internal standard by ensuring its stability throughout the analytical process.
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Tolcapone
| Parameter | Value | Reference(s) |
| Bioavailability | ~65% | |
| Protein Binding | >99.9% | |
| Metabolism | Primarily via glucuronidation. Minor pathways include methylation by COMT and oxidation by CYP3A4 and CYP2A6. | |
| Elimination Half-life | 2-3 hours | |
| Excretion | ~60% in urine, ~40% in feces | |
| COMT Inhibition (Ki) | 0.27 nM (human recombinant COMT) |
Experimental Protocols
Synthesis of this compound
Conceptual Synthetic Scheme:
General Experimental Steps (Hypothetical):
-
Acyl Chloride Formation: React 3,4-dimethoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
-
Friedel-Crafts Acylation: React the acyl chloride with toluene-d8 in the presence of a Lewis acid catalyst such as aluminum chloride to form the deuterated benzophenone intermediate.
-
Demethylation: Cleave the two methoxy groups on the benzophenone intermediate using a demethylating agent like boron tribromide or aluminum chloride to yield this compound.
-
Purification: The crude product would then be purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain high-purity this compound.
Purification and Analysis
Purification:
Purification of this compound would typically involve column chromatography followed by recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for separating benzophenone derivatives. The exact gradient would be optimized using thin-layer chromatography (TLC).
-
-
Recrystallization:
-
Solvent System: A mixture of ethanol and water or dichloromethane and hexanes could be suitable for recrystallization to obtain a highly pure crystalline solid.
-
Analysis:
The identity and purity of the synthesized this compound would be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the aromatic region corresponding to the deuterated phenyl ring, while ²H NMR would confirm the presence and location of the deuterium atoms. ¹³C NMR would provide the carbon skeleton fingerprint.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which will be higher than that of non-deuterated Tolcapone due to the presence of four deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid) is a common setup for analyzing such compounds.
Quantification of Tolcapone using this compound as an Internal Standard
This compound is primarily used as an internal standard for the quantification of Tolcapone in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed LC-MS/MS Protocol (Example):
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Tolcapone: Q1 (m/z 272.1) -> Q3 (e.g., m/z 226.1)
-
This compound: Q1 (m/z 276.1) -> Q3 (e.g., m/z 230.1)
-
-
COMT Inhibition Assay
The inhibitory activity of Tolcapone (and its deuterated form) on COMT can be assessed using an in vitro enzymatic assay.
Protocol Outline:
-
Prepare Reagents:
-
Recombinant human COMT enzyme.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A catechol substrate (e.g., L-DOPA or a fluorescent substrate).
-
Tolcapone or this compound solution at various concentrations.
-
Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COMT enzyme, and the inhibitor (Tolcapone or this compound).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate and SAM.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an acid).
-
-
Detection:
-
The amount of product formed is quantified. If L-DOPA is the substrate, the methylated product (3-O-methyldopa) can be measured by HPLC. If a fluorescent substrate is used, the fluorescence of the product is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of COMT inhibition is calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Tolcapone in research and development settings. Its chemical and pharmacological properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an ideal internal standard in mass spectrometry. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, analysis, and application of this compound in a laboratory setting.
References
Synthesis and Purification of Tolcapone-d4: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Tolcapone-d4, a deuterated analog of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Tolcapone in biological matrices. This document outlines a feasible synthetic pathway, detailed experimental protocols, purification methods, and characterization data.
Introduction
Tolcapone is a medication used in the management of Parkinson's disease. The introduction of deuterium atoms into the Tolcapone molecule, specifically on the p-tolyl ring, creates this compound ( (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl-d4)methanone). This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods. The synthesis of this compound requires a multi-step process involving the preparation of a deuterated precursor followed by its incorporation into the final molecular structure.
Synthetic Pathway
The synthesis of this compound can be achieved by adapting established methods for the synthesis of unlabeled Tolcapone. A logical and efficient approach involves the preparation of a deuterated p-toluene derivative, which is then used in a Friedel-Crafts acylation reaction. A plausible synthetic route is outlined below.
Experimental Protocols
Synthesis of p-Cresol-d4 (Deuterated Precursor)
Principle: This step involves the deuteration of the aromatic ring of p-cresol via a hydrogen-deuterium (H/D) exchange reaction. This can be achieved using deuterium oxide (D₂O) as the deuterium source and a suitable catalyst, such as a noble metal catalyst (e.g., Pd/C) or a strong acid catalyst, under elevated temperature and pressure.
Materials:
-
p-Cresol
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Palladium on Carbon (10% Pd/C)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a high-pressure reaction vessel, combine p-cresol (1 equivalent), 10% Pd/C (0.05 equivalents), and D₂O (10 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Heat the reaction mixture to 180-200 °C with vigorous stirring for 24-48 hours.
-
Cool the reaction vessel to room temperature and carefully release the pressure.
-
Extract the reaction mixture with anhydrous toluene.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude p-cresol-d4.
-
Purify the crude product by fractional distillation under reduced pressure.
Synthesis of 4-Methyl-d4-anisole
Principle: The hydroxyl group of p-cresol-d4 is methylated to prevent interference in the subsequent Friedel-Crafts acylation.
Materials:
-
p-Cresol-d4
-
Dimethyl sulfate
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Dissolve p-cresol-d4 (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add dimethyl sulfate (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain 4-methyl-d4-anisole.
Synthesis of (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl-d4)methanone (this compound)
Principle: This key step involves the Friedel-Crafts acylation of 4-methyl-d4-anisole with 3,4-dihydroxy-5-nitrobenzoyl chloride. The acyl chloride is typically prepared in situ from 3,4-dihydroxy-5-nitrobenzoic acid.
Materials:
-
3,4-Dihydroxy-5-nitrobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
4-Methyl-d4-anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
Procedure:
-
Preparation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend 3,4-dihydroxy-5-nitrobenzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.5 equivalents). Stir the mixture at room temperature until the solid dissolves and gas evolution ceases. The resulting solution of the acyl chloride is used directly in the next step.
-
Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, dissolve 4-methyl-d4-anisole (1.1 equivalents) in anhydrous DCM and cool to 0 °C. Slowly add anhydrous aluminum chloride (3 equivalents) in portions. To this suspension, add the previously prepared acyl chloride solution dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude this compound.
Purification of this compound
Principle: The crude this compound is purified by crystallization to achieve high purity suitable for use as an analytical standard.
Materials:
-
Crude this compound
-
Dichloromethane
-
Ethanol (or other suitable solvent mixture)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Slowly add ethanol until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the yellow crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
Quantitative Data
The following table summarizes the expected yields and purity at each stage of the synthesis. These values are estimates based on typical yields for analogous non-deuterated reactions and may vary depending on the specific experimental conditions.
| Step | Product | Theoretical Yield (based on 10g starting material) | Expected Yield Range | Purity (by HPLC) |
| 3.1 | p-Cresol-d4 | ~9.6 g | 70-85% | >98% |
| 3.2 | 4-Methyl-d4-anisole | ~10.8 g | 85-95% | >99% |
| 3.3 | This compound (Crude) | ~23.5 g | 60-75% | 85-95% |
| 4.0 | This compound (Pure) | - | 70-85% (of crude) | >99.5% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should be consistent with the structure of Tolcapone, with the notable absence or significant reduction in the intensity of the signals corresponding to the aromatic protons of the p-tolyl ring. |
| ²H NMR | The deuterium NMR spectrum should show a signal corresponding to the deuterium atoms on the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₁₄H₇D₄NO₅, exact mass: 277.0892). |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a high degree of purity (>99.5%) for the final product. |
| Melting Point | The melting point should be sharp and consistent with that of unlabeled Tolcapone (approximately 143-146 °C), as deuterium substitution typically has a minimal effect on this physical property. |
Logical Relationships and Workflows
The following diagram illustrates the logical flow of the characterization process.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound for laboratory use. The outlined procedures are based on established organic chemistry principles and can be adapted by researchers with the appropriate expertise and equipment. The successful synthesis and rigorous characterization of this compound will provide a high-quality internal standard essential for accurate bioanalytical studies in drug development.
Commercial Suppliers of High-Purity Tolcapone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Tolcapone-d4, a deuterated internal standard essential for the accurate quantification of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone. This document outlines key suppliers, presents available quantitative data, details common analytical methodologies, and illustrates the biochemical pathway of Tolcapone's action.
Introduction to this compound
Tolcapone is a selective and reversible inhibitor of COMT, an enzyme involved in the degradation of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa.[1][2] By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, making it a valuable adjunct therapy for Parkinson's disease.[2][3] this compound, the deuterated analog of Tolcapone, serves as an ideal internal standard for bioanalytical studies utilizing mass spectrometry, owing to its similar chemical and physical properties to the parent drug but distinct mass.[4] The deuterium labeling provides a stable isotopic signature for precise quantification in complex biological matrices.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes the key specifications from prominent vendors. It is important to note that while suppliers guarantee high purity, specific batch-to-batch data, including precise isotopic enrichment and detailed impurity profiles, are typically provided in the Certificate of Analysis (CoA) upon purchase.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |
| LGC Standards | TRC-T535250 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |
| Santa Cruz Biotechnology | sc-217688 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |
| Bertin Bioreagent (Cayman Chemical) | 28697 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.3 | ≥99% deuterated forms (d1-d4) |
| Pharmaffiliates | PA STI 083610 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |
| MedChemExpress | HY-112029S | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |
| Clearsynth | Not specified | 134612-80-9 (Unlabeled) | Not applicable | Not applicable | Not specified on website; CoA required |
Experimental Protocols: Quality Control and Analysis
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. While supplier-specific protocols are proprietary, the following represents a standard methodology for the analysis of Tolcapone and its deuterated analog based on published literature.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the determination of Tolcapone in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm) or equivalent.
-
Mobile Phase: A mixture of phosphate buffer (pH 4.0), acetonitrile, and methanol in a 40:20:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 264 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45-micron syringe filter, and sonicated.
-
Expected Outcome: A sharp, well-resolved peak for Tolcapone (or this compound) with a retention time of approximately 2.45 minutes under these conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of Tolcapone and this compound in biological fluids due to its high sensitivity and selectivity.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Column: A C8 or C18 analytical column.
-
Mobile Phase: A gradient of water and a mixture of acetonitrile and methanol (e.g., 90:10 v/v), both containing 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for both Tolcapone and this compound.
-
Sample Preparation: Plasma or urine samples typically undergo protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant.
-
Internal Standard: this compound is used as the internal standard for the quantification of Tolcapone.
Mechanism of Action: COMT Inhibition
Tolcapone exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). In patients with Parkinson's disease treated with levodopa, a significant portion of the levodopa is metabolized in the periphery to 3-O-methyldopa (3-OMD) by COMT. 3-OMD competes with levodopa for transport across the blood-brain barrier. By inhibiting COMT, Tolcapone reduces the formation of 3-OMD, thereby increasing the plasma half-life of levodopa and enhancing its delivery to the central nervous system. Within the brain, Tolcapone also inhibits the degradation of dopamine, further potentiating the dopaminergic stimulation.
Caption: Tolcapone's inhibition of COMT in the periphery and CNS.
Experimental Workflow: Bioanalytical Quantification
The use of this compound as an internal standard is critical for accurate bioanalytical quantification. The following diagram illustrates a typical workflow for a pharmacokinetic study.
Caption: Workflow for bioanalytical quantification using this compound.
References
Tolcapone-d4: Certificate of Analysis and Quality Control Parameters - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical certificate of analysis and quality control parameters for Tolcapone-d4. This compound is the deuterated analog of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT). It is widely used as an internal standard in pharmacokinetic and metabolic studies of Tolcapone, enabling accurate quantification in biological matrices by mass spectrometry. This guide details the critical quality attributes of this compound, including its identity, purity, and isotopic enrichment, along with the analytical methodologies used for their determination.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound provides a summary of the quality control tests performed on a specific batch of the material. The following table summarizes the typical parameters and their acceptance criteria.
| Parameter | Specification | Method Reference |
| Identification | ||
| ¹H-NMR Spectroscopy | Conforms to structure | QC-NMR-01 |
| Mass Spectrometry (MS) | Conforms to structure | QC-MS-01 |
| Purity | ||
| HPLC (UV, 264 nm) | ≥ 98.0% | QC-HPLC-01 |
| Isotopic Enrichment | ||
| Deuterium Incorporation | ≥ 99% atom % D | QC-MS-02 |
| Physical Properties | ||
| Appearance | Yellow to Orange Solid | Visual Inspection |
| Solubility | Soluble in DMSO | Internal Method |
| Residual Solvents | ||
| As per USP <467> | Meets requirements | QC-GC-01 |
Experimental Protocols
Detailed methodologies for the key quality control experiments are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Mode: Full scan for identity confirmation and Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) for isotopic enrichment.
-
Procedure for Identity: The mass spectrum of this compound is acquired and the molecular ion peak corresponding to its deuterated mass is confirmed.
-
Procedure for Isotopic Enrichment: The relative intensities of the mass isotopologues (d0 to d4) are measured. The isotopic enrichment is calculated by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts and coupling patterns are compared to a reference spectrum or to the known spectrum of unlabeled Tolcapone, taking into account the absence of signals from the deuterated positions. The absence of signals in the region corresponding to the deuterated protons on the phenyl ring confirms successful deuteration.
Signaling Pathway and Experimental Workflow Visualizations
Tolcapone's Mechanism of Action: COMT Inhibition
Tolcapone exerts its therapeutic effect in Parkinson's disease by inhibiting the enzyme Catechol-O-Methyltransferase (COMT). COMT is responsible for the metabolic breakdown of levodopa to 3-O-methyldopa. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, where it is converted to dopamine.
Caption: Tolcapone inhibits COMT, increasing Levodopa's availability to the brain.
Experimental Workflow for this compound Quality Control
The following diagram illustrates the logical flow of the quality control testing process for a batch of this compound.
Caption: Quality control workflow for this compound from sample to CoA.
References
The Pivotal Role of Tolcapone-d4 in Advancing Drug Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Tolcapone-d4 in drug metabolism research. While the primary application of this deuterated analog lies in its function as a robust internal standard for quantitative bioanalysis, its utility underpins the accuracy and reliability of pivotal studies designed to elucidate the metabolic fate of Tolcapone. This document will delve into the metabolic pathways of Tolcapone, present key quantitative data, provide detailed experimental protocols where this compound is essential, and visualize complex processes to enhance understanding.
Introduction to Tolcapone and the Significance of Isotopic Labeling
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used as an adjunct therapy in the treatment of Parkinson's disease.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tolcapone is paramount for its safe and effective use.
Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetics (DMPK) studies. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties. This subtle change does not typically alter the drug's biological activity but allows for its clear differentiation from the unlabeled drug in mass spectrometry-based analyses. This distinction is fundamental to its role as an internal standard.
The Core Role of this compound: An Internal Standard in Quantitative Bioanalysis
In drug metabolism research, accurate quantification of the parent drug and its metabolites in biological matrices (e.g., plasma, urine, microsomes) is crucial. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its utility stems from several key properties:
-
Co-elution: this compound has nearly identical chromatographic behavior to Tolcapone, meaning they elute at the same time from the LC column.
-
Mass Differentiation: Despite co-elution, the mass spectrometer can easily distinguish between the deuterated and non-deuterated forms due to the mass difference.
-
Correction for Variability: this compound is added at a known concentration to samples at an early stage of preparation. It experiences the same sample processing variations (e.g., extraction losses, ionization suppression or enhancement in the mass spectrometer) as the unlabeled Tolcapone. By measuring the ratio of the analyte to the internal standard, these variations can be normalized, leading to highly accurate and precise quantification.
While the kinetic isotope effect (KIE), a change in reaction rate due to isotopic substitution, is a phenomenon studied with deuterated compounds to probe reaction mechanisms, there is no readily available scientific literature to suggest that this compound is used for this purpose in Tolcapone metabolism studies. Its primary and well-documented role is to ensure the analytical rigor of pharmacokinetic and metabolism assays.
Metabolic Pathways of Tolcapone
Tolcapone undergoes extensive metabolism in the body, with very little of the drug excreted unchanged. The main metabolic pathways include:
-
Glucuronidation: This is the major metabolic pathway, where a glucuronic acid moiety is attached to the 3-hydroxyl group of Tolcapone.[1][2]
-
Reduction and Subsequent Conjugation: The nitro group of Tolcapone can be reduced to an amine, which can then undergo further metabolism through N-acetylation, glucuronidation, or sulfation.[1]
-
Oxidation: Minor oxidative pathways involve the hydroxylation of the methyl group, which is subsequently oxidized to a carboxylic acid. Cytochrome P450 enzymes, including CYP3A4 and CYP2A6, are suggested to be involved in this process.
-
Methylation: O-methylation of the catechol group by COMT also occurs.
The following diagram illustrates the primary metabolic pathways of Tolcapone.
Metabolic pathways of Tolcapone.
Quantitative Data in Tolcapone Metabolism
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of Tolcapone. The precise measurement of these parameters heavily relies on analytical methods using this compound as an internal standard.
Table 1: Excretion of Tolcapone and its Metabolites in Humans
| Route of Excretion | Percentage of Administered Dose | Reference |
| Urine | 57.3% | |
| Tolcapone-3-O-glucuronide | ~27% of total radioactivity in urine | |
| Amine Metabolite & Conjugates | ~15.5% | |
| Unchanged Tolcapone | 0.5% | |
| Feces | 40.5% | |
| Tolcapone-3-O-glucuronide | ~33% of total radioactivity in feces | |
| Amine Metabolite & Conjugates | ~7% |
Table 2: Pharmacokinetic Parameters of Tolcapone in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | ~65% | |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |
| Elimination Half-life (t1/2) | 2-3 hours | |
| Volume of Distribution (Vd) | ~9 L | |
| Plasma Protein Binding | >99.9% |
Experimental Protocols
Detailed methodologies are crucial for reproducible drug metabolism research. The following are synthesized protocols for key experiments where this compound is integral.
Quantification of Tolcapone in Human Plasma using LC-MS/MS with this compound Internal Standard
Objective: To accurately determine the concentration of Tolcapone in human plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitation agent) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Tolcapone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) + 4 -> Product ion (m/z)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Tolcapone and this compound.
-
Calculate the peak area ratio (Tolcapone / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of Tolcapone standards.
-
Determine the concentration of Tolcapone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS analytical workflow.
In Vitro Metabolic Stability of Tolcapone in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of Tolcapone when incubated with human liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Tolcapone in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
Tolcapone (e.g., 1 µM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination of the Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile with a known concentration of this compound. This terminates the reaction and adds the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis as described in protocol 5.1.
-
-
Data Analysis:
-
Quantify the remaining concentration of Tolcapone at each time point.
-
Plot the natural logarithm of the percentage of Tolcapone remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Conclusion
This compound is a cornerstone tool in the preclinical and clinical development of Tolcapone. Its role as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to confidently characterize the metabolic profile and pharmacokinetic properties of Tolcapone. While the application of this compound to study kinetic isotope effects is not documented, its fundamental contribution to quantitative bioanalysis is indispensable for modern drug metabolism research. The methodologies and data presented in this guide underscore the importance of isotopically labeled standards in generating the reliable data required for regulatory submission and for ensuring the safe and effective therapeutic use of drugs like Tolcapone.
References
An In-Depth Technical Guide to the Mechanism of Tolcapone as a COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines.[1] By inhibiting COMT in both the periphery and the central nervous system (CNS), Tolcapone modulates the pharmacokinetics of levodopa, the primary treatment for Parkinson's disease, leading to enhanced therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of Tolcapone's mechanism of action, detailing its biochemical interactions, enzyme kinetics, and the downstream effects on critical neurotransmitter pathways. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual diagrams to elucidate complex biological processes and experimental designs.
Introduction to COMT and its Role in Catecholamine Metabolism
Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group of various catechol substrates.[2] These substrates include endogenous catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as catechol drugs such as levodopa.[1] COMT exists in two isoforms: a soluble form (S-COMT) which is predominant in most peripheral tissues, and a membrane-bound form (MB-COMT) which is the primary isoform in the brain.
In the context of Parkinson's disease treatment, peripheral COMT is responsible for a significant portion of the metabolism of administered levodopa into 3-O-methyldopa (3-OMD). This metabolite has no therapeutic value and competes with levodopa for transport across the blood-brain barrier (BBB), thereby reducing the amount of levodopa that reaches the CNS to be converted into dopamine. Within the CNS, COMT contributes to the inactivation of dopamine. Therefore, inhibition of COMT is a critical strategy to enhance the efficacy of levodopa therapy.
Biochemical Mechanism of Tolcapone
Tolcapone is a nitrocatechol-type inhibitor that acts as a potent, selective, and reversible inhibitor of COMT. Its mechanism is intrinsically linked to its structure, which mimics the endogenous catechol substrates of COMT.
Binding to the COMT Active Site
The inhibitory action of Tolcapone stems from its high-affinity binding to the catalytic site of the COMT enzyme. Structural analyses, including X-ray crystallography of rat COMT in complex with Tolcapone (PDB ID: 3S68), have elucidated the specific molecular interactions.
The key interactions involve:
-
Magnesium Ion Chelation: The two hydroxyl groups of Tolcapone's catechol ring form coordinate bonds with the essential Mg²⁺ ion in the active site. This magnesium ion is also coordinated by the side chains of amino acid residues Asp141, Asp169, and Asn170, as well as a water molecule, anchoring the inhibitor in the catalytic pocket.
-
Hydrogen Bonding and Hydrophobic Interactions: The nitro group and other parts of the Tolcapone molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex. Residues such as Lys144, Trp143, and Pro174 are crucial in ensuring the correct orientation of the inhibitor within the active site.
By occupying the active site with high affinity, Tolcapone acts as a tight-binding inhibitor, preventing the binding and subsequent methylation of endogenous catechol substrates like levodopa and dopamine.
Pharmacological Effects on Neurotransmitter Pathways
The primary therapeutic effect of Tolcapone in Parkinson's disease is mediated through its influence on the levodopa and dopamine pathways.
Peripheral Inhibition and Levodopa Bioavailability
When co-administered with levodopa, Tolcapone potently inhibits peripheral COMT, primarily in the liver and gastrointestinal tract. This action significantly reduces the conversion of levodopa to 3-OMD. The consequences of this peripheral inhibition are twofold:
-
Increased Levodopa Half-Life: By preventing its metabolic degradation, Tolcapone prolongs the plasma elimination half-life of levodopa.
-
Enhanced CNS Availability: The reduction in circulating 3-OMD lessens the competition for active transport across the blood-brain barrier, allowing a greater proportion of the administered levodopa dose to enter the brain.
Central Inhibition and Dopamine Stability
Unlike some other COMT inhibitors such as entacapone, Tolcapone is sufficiently lipophilic to cross the blood-brain barrier and inhibit COMT within the CNS. This central action prevents the degradation of dopamine to its metabolite, 3-methoxytyramine (3-MT). The result is a more sustained level of dopamine in the synaptic cleft, leading to more consistent dopaminergic stimulation of postsynaptic receptors and an improvement in the motor symptoms of Parkinson's disease.
Quantitative Data
The potency and pharmacokinetic profile of Tolcapone have been extensively characterized.
Enzyme Inhibition Potency
Tolcapone is a highly potent inhibitor of COMT, with inhibitory concentrations (IC₅₀) in the low nanomolar range. Its potency can vary depending on the tissue and the specific isoform of the enzyme (soluble vs. membrane-bound).
| Parameter | Enzyme Source | Value | Reference |
| IC₅₀ | Rat Brain (S-COMT) | 2 nM | |
| IC₅₀ | Rat Brain (MB-COMT) | 3 nM | |
| IC₅₀ | Rat Liver (S-COMT) | 14.8 nM | |
| IC₅₀ | Rat Liver (MB-COMT) | 86.5 nM | |
| IC₅₀ | Rat Liver | 36 nM | |
| Kᵢ (vs. UGT1A1) | Human Liver Microsomes | 0.68 µM |
S-COMT: Soluble COMT; MB-COMT: Membrane-Bound COMT; UGT1A1: UDP-glucuronosyltransferase 1A1
Comparative Potency
| Compound | Enzyme Source | IC₅₀ | Reference |
| Tolcapone | Rat Liver (S-COMT) | 14.8 nM | |
| Entacapone | Rat Liver (S-COMT) | 14.3 nM | |
| Tolcapone | Rat Liver (MB-COMT) | 86.5 nM | |
| Entacapone | Rat Liver (MB-COMT) | 73.3 nM |
Pharmacokinetic Parameters
The pharmacokinetic profile of Tolcapone is characterized by rapid absorption and a relatively short half-life.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Human | ~60% | |
| Elimination Half-life (t½) | Human (Healthy Volunteers) | ~2 hours | |
| Elimination Half-life (t½) | Human (Parkinson's Patients) | ~5-8 hours | |
| Volume of Distribution (Vd) | Human (Parkinson's Patients) | ~30 L | |
| Total Clearance | Human (Parkinson's Patients) | ~4.5-5 L/h | |
| Time to Peak Concentration (Tₘₐₓ) | Human | ~2 hours |
Experimental Protocols
The characterization of Tolcapone as a COMT inhibitor involves a series of established in vitro and in vivo experimental procedures.
In Vitro COMT Inhibition Assay
This assay quantifies the inhibitory potency of a compound against COMT activity.
-
Objective: To determine the IC₅₀ value of Tolcapone.
-
Enzyme Source: Recombinant human S-COMT or MB-COMT, or tissue homogenates (e.g., rat liver S9 fraction).
-
Substrate: A catechol substrate such as norepinephrine, adrenaline, or a fluorogenic substrate like esculetin.
-
Co-factor: S-adenosyl-L-methionine (SAM).
-
Reaction Buffer: Typically a phosphate buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 2 mM).
-
Procedure:
-
The enzyme preparation is pre-incubated with various concentrations of Tolcapone.
-
The reaction is initiated by the addition of the substrate and SAM.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated, often by the addition of acid and/or organic solvent.
-
-
Detection: The formation of the methylated product (e.g., normetanephrine from norepinephrine) is quantified. High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is a common and sensitive method.
-
Data Analysis: The percentage of inhibition at each Tolcapone concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.
References
Preliminary Investigation of Tolcapone-d4 in Bioanalytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation of Tolcapone-d4 for its application in bioanalytical assays. The focus is on the utilization of this compound as an internal standard in the quantitative analysis of Tolcapone in biological matrices, primarily human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Tolcapone and the Role of a Deuterated Internal Standard
Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used as an adjunct therapy in the treatment of Parkinson's disease to enhance the efficacy of levodopa. Accurate quantification of Tolcapone in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This compound possesses nearly identical physicochemical properties to Tolcapone, ensuring similar behavior during sample preparation and chromatographic separation. Its mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification by correcting for variability in sample extraction and matrix effects.
Mechanism of Action of Tolcapone
Tolcapone exerts its therapeutic effect by inhibiting the COMT enzyme, which is responsible for the methylation and subsequent inactivation of catecholamines, including dopamine, and the peripheral metabolism of levodopa. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, leading to a more sustained dopaminergic stimulation.
Experimental Protocol: Quantification of Tolcapone in Human Plasma
This section outlines a typical experimental protocol for the quantitative analysis of Tolcapone in human plasma using this compound as an internal standard (IS) by LC-MS/MS.
Materials and Reagents
-
Tolcapone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Tolcapone Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolcapone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tolcapone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is commonly employed for sample extraction.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient from 10% to 90% B over 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Tolcapone: m/z 272.1 -> 228.1 This compound: m/z 276.1 -> 232.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation: Bioanalytical Method Validation Summary
The following tables present illustrative data for the validation of a bioanalytical method for Tolcapone in human plasma using this compound as an internal standard.
Table 3: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Tolcapone/Tolcapone-d4) |
| 1.0 | 0.015 |
| 5.0 | 0.076 |
| 25.0 | 0.382 |
| 100.0 | 1.525 |
| 500.0 | 7.618 |
| 1000.0 | 15.245 |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |
| Low | 3.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Medium | 300.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High | 800.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
Table 5: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Factor |
| Low | 85.2 | 0.98 |
| High | 88.1 | 1.02 |
Conclusion
This technical guide has provided a comprehensive preliminary investigation into the use of this compound in bioanalytical assays. The detailed experimental protocol and illustrative validation data demonstrate the suitability of this compound as an internal standard for the accurate and precise quantification of Tolcapone in human plasma by LC-MS/MS. The established workflow and presented data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The use of a deuterated internal standard like this compound is essential for developing robust and reliable bioanalytical methods that meet regulatory standards.
Methodological & Application
Application Note: High-Throughput Analysis of Tolcapone in Human Plasma by LC-MS/MS using Tolcapone-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolcapone in human plasma. The use of a stable isotope-labeled internal standard, Tolcapone-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation.
Introduction
Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa. It is used as an adjunct therapy in the management of Parkinson's disease to improve the bioavailability and extend the plasma half-life of levodopa.[1][2] Accurate and reliable quantification of Tolcapone in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments.
The principle of this method relies on the use of a deuterated internal standard (IS), this compound, which shares very similar physicochemical properties with the analyte, Tolcapone. This ensures that the IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Tolcapone in human plasma, along with representative method performance data.
Experimental Protocols
Materials and Reagents
-
Tolcapone and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium phosphate (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of Tolcapone and this compound by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions of Tolcapone by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at different concentration levels.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Tolcapone: m/z 272.1 -> 195.1this compound: m/z 276.1 -> 199.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected performance characteristics of this method. These values are representative and should be confirmed during in-house validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tolcapone | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 1500 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Tolcapone | > 85% | 90 - 110% |
| This compound | > 85% | 90 - 110% |
Mandatory Visualizations
Metabolic Pathway of Tolcapone
Caption: Metabolic pathways of Tolcapone.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for Tolcapone analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Tolcapone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure and rapid chromatographic run time make this method suitable for high-throughput analysis in a clinical research setting.
References
- 1. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
Application Note: A Quantitative Assay for Tolcapone in Human Plasma using Tolcapone-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Tolcapone in human plasma. The assay utilizes a simple protein precipitation sample preparation protocol and a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Tolcapone-d4 is employed as the internal standard to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of Tolcapone.
Introduction
Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the management of Parkinson's disease. It enhances the bioavailability of levodopa, a primary treatment for the condition. Accurate measurement of Tolcapone concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a validated LC-MS/MS method for the determination of Tolcapone in human plasma, utilizing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Tolcapone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolcapone and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
Working Standard Solutions:
-
Prepare a series of Tolcapone working standard solutions by serially diluting the Tolcapone stock solution with 50:50 (v/v) methanol:water.
-
Prepare a this compound internal standard (IS) working solution at a concentration of 100 ng/mL by diluting the this compound stock solution with 50:50 (v/v) methanol:water.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the Tolcapone working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner.
Sample Preparation Protocol
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound IS working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.4 min |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
| Tolcapone | 272.1 | 228.1 | -60 | -30 | -10 |
| This compound | 276.1 | 232.1 | -60 | -30 | -10 |
Results and Discussion
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.2 | 102.1 | 5.5 | 101.5 |
| Medium | 75 | 3.1 | 98.9 | 4.3 | 99.2 |
| High | 750 | 2.5 | 100.5 | 3.8 | 100.8 |
Recovery and Matrix Effect
The extraction recovery of Tolcapone was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat standards.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| High | 750 | 94.1 | 99.1 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tolcapone.
Caption: Logic of internal standard use for quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tolcapone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in a research setting.
Application Note: Validated LC-MS/MS Method for the Quantification of Tolcapone in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolcapone in human plasma. The method utilizes a deuterated internal standard (Tolcapone-d7) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated according to the principles of the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT). It is used as an adjunct therapy to levodopa/carbidopa for the treatment of Parkinson's disease, particularly in patients experiencing motor fluctuations. The therapeutic efficacy of Tolcapone is related to its ability to increase the bioavailability of levodopa in the brain. Given its therapeutic importance and potential for adverse effects, a reliable and accurate method for the quantification of Tolcapone in biological matrices is essential for pharmacokinetic and toxicokinetic studies.
This application note describes a validated LC-MS/MS method for the determination of Tolcapone in human plasma. The use of a stable isotope-labeled internal standard, Tolcapone-d7, compensates for variability in sample preparation and matrix effects, leading to improved data quality.
Experimental
Materials and Reagents
-
Tolcapone analytical standard was sourced from a reputable supplier.
-
Tolcapone-d7 (internal standard) was sourced from a reputable supplier. The IUPAC name for a commercially available deuterated analog is (4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone.[1]
-
HPLC-grade methanol and acetonitrile were obtained from a commercial supplier.
-
Formic acid (LC-MS grade) was obtained from a commercial supplier.
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
LC-MS/MS Method
2.3.1. Liquid Chromatography
A C18 analytical column was used for the chromatographic separation.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2.3.2. Mass Spectrometry
The mass spectrometer was operated in negative ionization mode. The multiple reaction monitoring (MRM) transitions for Tolcapone and Tolcapone-d7 are provided in Table 1.
Table 1: MRM Transitions for Tolcapone and Tolcapone-d7
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tolcapone | 272.1 | 227.1 | 100 | -25 |
| Tolcapone-d7 | 279.1 | 234.1 | 100 | -25 |
Note: The MRM transition for Tolcapone-d7 is proposed based on the known fragmentation of Tolcapone and the likely position of the deuterium labels on the tolyl ring and its methyl group. The fragmentation involves the loss of the nitro group. Specific transitions should be confirmed with the analysis of the deuterated standard.
Standard and Quality Control Sample Preparation
2.4.1. Stock Solutions
Stock solutions of Tolcapone and Tolcapone-d7 were prepared in methanol at a concentration of 1 mg/mL.
2.4.2. Working Solutions
Working solutions of Tolcapone were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples. A working solution of Tolcapone-d7 (internal standard) was prepared at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
2.4.3. Calibration Standards and Quality Control Samples
Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions of Tolcapone. The final concentrations for the calibration curve ranged from 1 ng/mL to 1000 ng/mL. QC samples were prepared at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation
A protein precipitation method was used for the extraction of Tolcapone from human plasma.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the Tolcapone-d7 internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
Method Validation
Selectivity and Specificity
The selectivity of the method was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of Tolcapone and the internal standard.
Linearity and Range
The linearity of the method was evaluated by analyzing calibration curves on three separate days. A linear regression with a weighting factor of 1/x² was used. The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were determined by analyzing six replicates of the QC samples at three concentration levels on three different days. The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium | 300 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High | 800 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Recovery
The extraction recovery of Tolcapone was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration. The recovery was consistent across the different QC levels.
Table 3: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | > 85% |
| Medium | 300 | > 85% |
| High | 800 | > 85% |
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of Tolcapone in post-extraction spiked plasma samples with those of neat standards. The use of a deuterated internal standard effectively compensated for any matrix-induced ion suppression or enhancement.
Stability
The stability of Tolcapone in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. Tolcapone was found to be stable under all tested conditions.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Relationship between validation parameters and regulatory guidelines.
Conclusion
This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of Tolcapone in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure allows for accurate and precise measurements. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical and research settings for the analysis of Tolcapone.
References
Application Notes and Protocols for Tolcapone Analysis in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of plasma and urine samples for the quantitative analysis of Tolcapone. The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE) for plasma, and a direct injection/dilution method for urine. These techniques are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative data associated with the different sample preparation techniques for Tolcapone analysis.
Table 1: Plasma Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Limit of Quantification (LOQ) | 0.05 µg/mL (HPLC-UV)[1] | Not explicitly found for Tolcapone |
| Limit of Detection (LOD) | <7.0 ng/mL (LC-MS/MS)[2][3] | Not explicitly found for Tolcapone |
| Recovery | >90% (Typical for optimized methods) | 85-105% (Typical for optimized methods) |
| Matrix Effect | Can be significant, requires careful evaluation | Generally lower than PPT |
Table 2: Urine Sample Preparation Technique
| Parameter | Direct Injection / Dilution |
| Limit of Quantification (LOQ) | 0.2 µg/mL (HPLC-UV)[1] |
| Limit of Detection (LOD) | Not explicitly found for Tolcapone |
| Recovery | Not applicable (direct analysis) |
| Matrix Effect | Can be significant, requires chromatographic resolution |
Experimental Protocols and Workflows
I. Plasma Sample Preparation
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using acetonitrile.
Experimental Protocol:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard working solution to each plasma sample (e.g., 20 µL of a suitable IS like a structurally similar compound).
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional, for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC analysis.
-
Vortexing and Transfer: Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for analysis.
This protocol provides a method for extracting Tolcapone from plasma using an organic solvent, which can result in a cleaner sample extract compared to PPT.
Experimental Protocol:
-
Sample Aliquoting: Pipette 500 µL of human plasma into a screw-cap glass tube.
-
Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard working solution.
-
pH Adjustment (Optional but recommended): Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the sample pH.
-
Addition of Extraction Solvent: Add 2 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane (9:1, v/v)).
-
Extraction: Cap the tubes and vortex for 2 minutes. For more efficient extraction, a mechanical shaker can be used for 15 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Vortexing and Transfer: Vortex for 20 seconds and transfer to an autosampler vial for analysis.
II. Urine Sample Preparation
For urine samples, a simple dilution is often sufficient, especially for LC-MS/MS analysis, due to the lower protein content compared to plasma.
Experimental Protocol:
-
Sample Collection: Collect urine samples in appropriate containers. If necessary, centrifuge the urine at 2,000 x g for 5 minutes to remove any particulate matter.
-
Dilution: Dilute the urine sample with the mobile phase or a suitable buffer. A common dilution factor is 1:1 (e.g., 100 µL of urine + 100 µL of diluent). The optimal dilution factor should be determined during method development.
-
Internal Standard (IS) Spiking: Add the internal standard to the diluted sample.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Filtration (Optional but recommended): Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Inject the filtered sample directly into the LC system.
Concluding Remarks
The choice of sample preparation technique depends on the analytical method, the required sensitivity, and the sample throughput. For high-throughput screening, protein precipitation is often preferred due to its speed and simplicity. For methods requiring higher sensitivity and cleaner extracts, liquid-liquid extraction is a valuable alternative. For urine analysis, a simple dilution and filtration is generally sufficient. It is crucial to validate the chosen sample preparation method to ensure accuracy, precision, and reliability of the analytical results for Tolcapone in the respective biological matrix.
References
- 1. Determination of the catechol-O-methyltransferase inhibitor tolcapone and three of its metabolites in animal and human plasma and urine by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation of Tolcapone and Tolcapone-d4 for Pharmacokinetic Studies
[AN-001]
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Tolcapone and its deuterated internal standard, Tolcapone-d4, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to achieve excellent selectivity and rapid analysis times. This protocol is ideal for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Tolcapone.
Introduction
Experimental Workflow
Caption: Experimental workflow for the quantification of Tolcapone using this compound as an internal standard.
Materials and Reagents
-
Tolcapone reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Chromatographic Conditions
A reversed-phase HPLC method was developed for the separation of Tolcapone and this compound.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., Inertsil ODS C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
Detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Tolcapone: m/z 272.1 -> 227.1 |
| This compound: m/z 276.1 -> 231.1 | |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500 °C |
Note: MS parameters may require optimization for different instrument models.
Protocols
Preparation of Stock and Working Solutions
-
Tolcapone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolcapone and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Tolcapone by serial dilution of the stock solution with 50:50 methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
Caption: Detailed sample preparation workflow.
Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking 90 µL of blank human plasma with 10 µL of the appropriate Tolcapone working standard solution to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Process the calibration standards and QC samples along with the unknown samples using the sample preparation protocol described above.
Expected Results
The chromatographic conditions described are expected to provide baseline separation of Tolcapone and this compound from endogenous plasma components. Due to the nearly identical physicochemical properties of the analyte and its deuterated analog, they should co-elute. A representative chromatogram would show two overlapping peaks corresponding to the MRM transitions of Tolcapone and this compound. The retention time for both compounds is expected to be approximately 2.5 to 4 minutes under the specified conditions.
| Compound | Retention Time (min) | MRM Transition (m/z) |
| Tolcapone | ~ 3.2 | 272.1 -> 227.1 |
| This compound | ~ 3.2 | 276.1 -> 231.1 |
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the simultaneous quantification of Tolcapone and its deuterated internal standard, this compound, in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. This method can be readily implemented in a bioanalytical laboratory setting.
References
Application Notes and Protocols for the Quantitative Analysis of Tolcapone and Tolcapone-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine. It is used in the treatment of Parkinson's disease to extend the therapeutic effects of levodopa. Accurate and sensitive quantification of Tolcapone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the detection and quantification of Tolcapone and its deuterated internal standard, Tolcapone-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Tolcapone and this compound. These parameters are essential for setting up a sensitive and specific multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
| Parameter | Tolcapone | This compound (Internal Standard) |
| Precursor Ion (m/z) | 274.20 | 278.20 |
| Product Ion (m/z) | 183.10 | 187.10 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Collision Energy (eV) | User-defined optimization required | User-defined optimization required |
| Cone Voltage (V) | User-defined optimization required | User-defined optimization required |
Note: Collision energy and cone voltage are instrument-dependent parameters and should be optimized for the specific mass spectrometer being used to achieve the best sensitivity and fragmentation.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolcapone and this compound reference standards.
-
Dissolve each standard in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a final concentration of 1 mg/mL.
-
Store the stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Tolcapone by serially diluting the primary stock solution with the mobile phase or a mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard, this compound, at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
-
Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
This protocol describes a common method for extracting Tolcapone from a plasma matrix.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the this compound working solution to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation & Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortexing and Transfer: Vortex the reconstituted sample to ensure the analyte is fully dissolved and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient elution is typically used, starting with a low percentage of Mobile Phase B and increasing to a high percentage to elute the analytes. The gradient should be optimized to achieve good separation from matrix components and a reasonable run time.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tolcapone: 274.20 -> 183.10
-
This compound: 278.20 -> 187.10
-
-
Instrument-Specific Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations for the specific instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Tolcapone in plasma samples.
Application Notes and Protocols for the Use of Tolcapone-d4 in In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used as an adjunct therapy in the management of Parkinson's disease. Understanding the metabolic fate of Tolcapone is crucial for optimizing its therapeutic efficacy and safety profile. In vitro metabolism studies are indispensable tools in drug development for predicting in vivo pharmacokinetics and potential drug-drug interactions.
Deuterated analogs of drug candidates, such as Tolcapone-d4, are valuable tools in these studies. The substitution of hydrogen with deuterium atoms can lead to a kinetic isotope effect, potentially slowing down metabolic reactions at the site of deuteration. This property makes deuterated compounds useful for elucidating metabolic pathways. More commonly, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in determining the concentration of the parent drug and its metabolites.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro metabolism studies, focusing on its primary application as an internal standard for the accurate quantification of Tolcapone.
Tolcapone Metabolism Overview
Tolcapone undergoes extensive metabolism in humans. The primary metabolic pathways include:
-
Glucuronidation: This is the main metabolic route, where a glucuronic acid moiety is attached to the catechol group of Tolcapone.[1][2]
-
O-methylation: Catalyzed by COMT, this pathway leads to the formation of 3-O-methyl-tolcapone.
-
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4 and CYP2A6, are involved in the oxidation of Tolcapone.
-
Reduction and Acetylation: The nitro group of Tolcapone can be reduced to an amine, which is then N-acetylated.[1][2]
These metabolic transformations are critical in determining the clearance and potential for drug-drug interactions of Tolcapone.
Application of this compound in In Vitro Metabolism Studies
While direct studies on the in vitro metabolism of this compound are not extensively documented in publicly available literature, its primary and most valuable application is as an internal standard (IS) for the quantitative analysis of Tolcapone in various biological matrices during in vitro metabolism assays.
Key Advantages of Using this compound as an Internal Standard:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Tolcapone, ensuring similar behavior during sample preparation (e.g., extraction) and chromatographic separation.
-
Co-elution with Analyte: It typically co-elutes with the non-deuterated Tolcapone, which is ideal for LC-MS/MS analysis.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for simultaneous detection and quantification of both the analyte (Tolcapone) and the internal standard (this compound) by the mass spectrometer without interference.
-
Correction for Matrix Effects and Variability: this compound compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification of Tolcapone.
Experimental Protocols
Metabolic Stability of Tolcapone in Human Liver Microsomes (HLM)
This protocol determines the rate of disappearance of Tolcapone when incubated with human liver microsomes, providing an estimate of its intrinsic clearance. This compound is used as an internal standard during the LC-MS/MS analysis.
Materials:
-
Tolcapone
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Tolcapone (e.g., 10 mM in DMSO).
-
Prepare a working solution of Tolcapone (e.g., 100 µM in buffer).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of this compound in acetonitrile (e.g., 100 ng/mL) to be used as the stop/internal standard solution.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the Tolcapone working solution at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to the wells containing the HLM and Tolcapone mixture. The final concentration of Tolcapone in the incubation should be in the low micromolar range (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of the cold acetonitrile/Tolcapone-d4 solution (e.g., 2-3 volumes) to each well. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of Tolcapone from potential interferences.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tolcapone: To be determined based on precursor and product ions (e.g., m/z 274.2 -> 183.1).[3]
-
This compound: To be determined based on its specific mass (e.g., m/z 278.2 -> 187.1, assuming four deuterium atoms on the phenyl ring).
-
-
Data Analysis:
-
Calculate the peak area ratio of Tolcapone to this compound for each time point.
-
Normalize the peak area ratios to the 0-minute time point to determine the percentage of Tolcapone remaining at each time point.
-
Plot the natural logarithm of the percentage of Tolcapone remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Metabolite Identification of Tolcapone Using this compound as a Reference
In this application, Tolcapone and this compound can be incubated in parallel in separate experiments. The distinct isotopic signature of the metabolites of this compound can help in distinguishing them from endogenous components in the biological matrix.
Protocol:
The protocol is similar to the metabolic stability assay, but the focus is on identifying metabolites rather than quantifying the parent drug disappearance.
-
Perform two separate incubations: one with Tolcapone and one with this compound, under the same conditions as the metabolic stability assay.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compounds and their metabolites.
-
Compare the chromatograms and mass spectra from the Tolcapone and this compound incubations.
-
Metabolites of this compound will have a mass shift corresponding to the number of deuterium atoms, confirming their origin from the parent drug.
Data Presentation
Table 1: Example Data for Metabolic Stability of Tolcapone in Human Liver Microsomes
| Time (min) | Peak Area Ratio (Tolcapone/Tolcapone-d4) | % Tolcapone Remaining | ln(% Remaining) |
| 0 | 1.25 | 100.0 | 4.61 |
| 5 | 1.10 | 88.0 | 4.48 |
| 15 | 0.85 | 68.0 | 4.22 |
| 30 | 0.55 | 44.0 | 3.78 |
| 45 | 0.35 | 28.0 | 3.33 |
| 60 | 0.22 | 17.6 | 2.87 |
Table 2: Calculated Metabolic Stability Parameters for Tolcapone
| Parameter | Value |
| Elimination Rate Constant (k) | 0.029 min⁻¹ |
| In Vitro Half-life (t₁/₂) | 23.9 min |
| Intrinsic Clearance (CLint) | 29.0 µL/min/mg protein |
Visualizations
Caption: Major metabolic pathways of Tolcapone.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Logical relationship of using this compound as an internal standard.
Conclusion
This compound is a critical reagent for the accurate and precise in vitro characterization of Tolcapone's metabolic stability. Its primary role as an internal standard in LC-MS/MS analysis helps to mitigate experimental variability, ensuring high-quality data for pharmacokinetic predictions. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in their drug metabolism studies. While the metabolism of this compound itself is not the primary focus, its application is fundamental to generating reliable quantitative data for the parent compound, Tolcapone.
References
Application Notes and Protocols for Quantifying Tolcapone in Preclinical Animal Models Using Tolcapone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine. It is used in the treatment of Parkinson's disease to extend the therapeutic effects of levodopa. The quantification of Tolcapone in preclinical animal models is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Tolcapone-d4, a deuterated analog of Tolcapone, is the ideal internal standard for bioanalytical methods due to its similar chemical properties and distinct mass, ensuring accurate and precise quantification. This document provides detailed application notes and protocols for the quantification of Tolcapone in various preclinical animal matrices using this compound as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of Tolcapone
Tolcapone exerts its therapeutic effect by inhibiting COMT, thereby preventing the peripheral breakdown of levodopa to 3-O-methyldopa (3-OMD). This increases the bioavailability of levodopa in the central nervous system (CNS), where it is converted to dopamine.[1][2][3] By inhibiting COMT, Tolcapone leads to more sustained plasma levels of levodopa, resulting in more consistent dopaminergic stimulation in the brain.[2]
Tolcapone's inhibition of COMT in the periphery and CNS.
Preclinical Pharmacokinetics of Tolcapone
Tolcapone has been evaluated in various preclinical animal models, including rats, mice, and dogs. The pharmacokinetic profile can vary between species. Below is a summary of key pharmacokinetic parameters.
| Parameter | Rat | Mouse | Dog | Human (for reference) |
| Dose (mg/kg) | 10 (oral) | - | - | 200 (oral) |
| Cmax (ng/mL) | ~18,000 | - | - | 6,000-7,000 |
| Tmax (h) | ~2 | - | - | ~2 |
| AUC (ng·h/mL) | ~2,990 | - | - | 24,000-27,000 |
| Half-life (h) | 2.9 | - | - | 2-3 |
| Brain/Plasma Ratio | 0.01 | - | - | - |
Data compiled from multiple sources. Note that experimental conditions may vary.
Experimental Protocols
A validated LC-MS/MS method is the gold standard for the quantification of Tolcapone in biological matrices, with this compound serving as the internal standard.
Bioanalytical workflow for Tolcapone quantification.
Protocol 1: Quantification of Tolcapone in Rat Plasma
1. Materials and Reagents
-
Tolcapone analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (blank)
2. Stock and Working Solutions
-
Tolcapone Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolcapone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 ACN:water to prepare calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Water with 0.1% Formic Acid : 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Tolcapone: m/z 274.1 -> 183.1, 228.1 This compound: m/z 278.1 -> 187.1, 232.1 |
| Collision Energy | Optimize for specific instrument |
Protocol 2: Quantification of Tolcapone in Rat Brain Tissue
1. Materials and Reagents
-
Same as Protocol 1, plus:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater or ultrasonic)
2. Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (e.g., 4 volumes of buffer to tissue weight, w/v).
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Use the supernatant for the extraction procedure.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of brain homogenate supernatant into a microcentrifuge tube.
-
Follow steps 2-8 from the plasma sample preparation protocol.
4. LC-MS/MS Parameters
-
The same LC-MS/MS parameters as for plasma analysis can be used. Method validation should be performed specifically for the brain homogenate matrix to assess matrix effects.
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Tolcapone to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of Tolcapone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Parameters: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., WinNonlin).
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of Tolcapone in preclinical animal models. The detailed protocols provided herein serve as a comprehensive guide for researchers in drug development. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reproducible data for pharmacokinetic and pharmacodynamic assessments.
References
Application Notes and Protocols for the Bioanalysis of Tolcapone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Tolcapone in biological matrices, utilizing Tolcapone-d4 as an internal standard (IS). The described method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.
Principle and Scope
This application note outlines a validated bioanalytical method for the determination of Tolcapone in plasma samples. The procedure involves protein precipitation for sample cleanup, followed by chromatographic separation and quantification using an LC-MS/MS system. This compound is employed as the internal standard to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Materials and Equipment
Reagents and Chemicals
-
Tolcapone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C8 or C18, with appropriate particle size and dimensions)
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
-
96-well plates (optional, for high-throughput analysis)
-
Nitrogen evaporator (optional)
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1 Tolcapone Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolcapone reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Vortex until fully dissolved and bring to volume with methanol.
-
Store at 2-8°C, protected from light.
3.1.2 this compound Internal Standard Stock Solution (1 mg/mL):
-
Follow the same procedure as for the Tolcapone stock solution, using the this compound standard.
3.1.3 Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Tolcapone stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into the blank plasma for calibration curve and quality control samples.
3.1.4 Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired final concentration.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown study samples.
-
Pipette 100 µL of plasma (blank, spiked, or unknown) into the appropriately labeled tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of the dilution solvent is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
3.3.1 Liquid Chromatography:
-
Column: C8, 50 x 2.1 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
3.3.2 Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Tolcapone 274.2 228.1 This compound 278.2 232.1 Note: The MRM transition for this compound is proposed based on a +4 Da shift from the parent compound. This should be confirmed experimentally during method development by infusing a dilute solution of the this compound standard.
Data Presentation: Method Validation Summary
The following tables summarize the acceptance criteria and representative quantitative data for the bioanalytical method validation of Tolcapone, in accordance with regulatory guidelines.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tolcapone | 5 - 2000 | ≥ 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| LQC | 15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| MQC | 150 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| HQC | 1500 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Relative Standard Deviation; %RE: Relative Error. |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 15 | Consistent and reproducible | Minimal |
| HQC | 1500 | Consistent and reproducible | Minimal |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | 24 hours | Room Temperature | ± 15% deviation |
| Freeze-thaw | 3 cycles | -20°C to RT | ± 15% deviation |
| Long-term | 90 days | -80°C | ± 15% deviation |
Visualizations
Tolcapone Metabolic Pathway
Caption: Major metabolic pathways of Tolcapone.
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of Tolcapone.
Application of Tolcapone-d4 in Clinical Pharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone-d4 is the deuterated form of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT). In clinical pharmacology, this compound serves as an ideal internal standard (IS) for the quantitative bioanalysis of Tolcapone in biological matrices. Its utility is paramount in pharmacokinetic (PK) and pharmacodynamic (PD) studies, ensuring the accuracy and precision of analytical measurements. Deuterated standards are considered the gold standard for mass spectrometry-based quantification as they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. This minimizes variability and matrix effects, leading to reliable data for crucial clinical research.
Core Applications
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify Tolcapone concentrations in plasma, serum, urine, and other biological fluids. This is essential for:
-
Pharmacokinetic Studies: Accurately determining key PK parameters of Tolcapone such as absorption, distribution, metabolism, and excretion (ADME). This includes measuring maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life.
-
Bioequivalence Studies: Comparing the bioavailability of a generic version of Tolcapone to the innovator product.
-
Therapeutic Drug Monitoring (TDM): In clinical practice, TDM may be employed to optimize dosing regimens for patients, and the use of a deuterated internal standard ensures the reliability of the measurements.
-
Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of Tolcapone.
-
Metabolite Identification and Quantification: While this compound is primarily used for the parent drug, it can also aid in the relative quantification of Tolcapone metabolites.
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data in clinical pharmacology studies. The following is a representative experimental protocol for the quantification of Tolcapone in human plasma using this compound as an internal standard.
Materials and Reagents
-
Tolcapone (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, e.g., Milli-Q)
Preparation of Stock and Working Solutions
-
Tolcapone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolcapone and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Tolcapone Working Solutions (for calibration curve and quality controls): Serially dilute the Tolcapone stock solution with a 50:50 mixture of methanol and water to prepare working solutions at various concentrations.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Tolcapone and this compound.
-
Data Presentation
The following tables summarize representative quantitative data for a bioanalytical method validation using this compound.
Table 1: LC-MS/MS Parameters for Tolcapone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Tolcapone | 274.2 | 183.1 | 200 | -25 |
| This compound | 278.2 | 187.1 | 200 | -25 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions. These are representative values.
Table 2: Calibration Curve for Tolcapone in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Tolcapone/Tolcapone-d4) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.5 | 8.2 |
| 5 | 0.058 | 98.7 | 6.5 |
| 20 | 0.235 | 101.1 | 4.1 |
| 100 | 1.182 | 99.5 | 3.2 |
| 500 | 5.915 | 100.3 | 2.5 |
| 2000 | 23.58 | 98.9 | 1.8 |
Table 3: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.03 | 103.0 | 7.9 |
| Low QC | 3 | 2.95 | 98.3 | 5.4 |
| Mid QC | 150 | 152.1 | 101.4 | 3.8 |
| High QC | 1500 | 1489.5 | 99.3 | 2.1 |
Mandatory Visualizations
Caption: Bioanalytical workflow for Tolcapone quantification.
Caption: Tolcapone's mechanism of action.
Application Note: Protocol for Spiking Tolcapone-d4 into Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. In bioanalytical studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification of drug concentrations in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tolcapone-d4, a deuterated analog of Tolcapone, serves as an ideal internal standard due to its similar physicochemical properties and co-elution with the parent drug, which allows for correction of matrix effects and variability during sample preparation and analysis.
This application note provides a detailed protocol for the preparation of calibration standards and quality control (QC) samples by spiking this compound into biological matrices such as plasma. It also includes methods for sample extraction and a summary of relevant quantitative data.
Metabolic Pathway of Tolcapone
Tolcapone is extensively metabolized in the body. The primary metabolic pathway is glucuronidation of the 3-hydroxyl group.[1][2][3] Other metabolic routes include methylation by COMT to 3-O-methyl-tolcapone, reduction of the nitro group to an amine, and subsequent N-acetylation.[1][2] Understanding these pathways is crucial for interpreting bioanalytical results.
Experimental Protocols
This section details the procedures for preparing stock solutions, spiking biological matrices to create calibration standards and quality control samples, and subsequent sample extraction for analysis.
Materials and Reagents
-
Tolcapone (Reference Standard)
-
This compound (Internal Standard)
-
Blank Human Plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
Ethyl Acetate
-
Trichloroacetic Acid (TCA)
-
Acetone
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolcapone and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.
-
Store the stock solutions at -20°C.
Working Solutions:
-
Prepare a series of working solutions for Tolcapone by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations suitable for spiking.
-
Prepare a working solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with the same diluent. The optimal concentration of the internal standard should be determined during method development.
Preparation of Calibration Standards and Quality Control Samples
-
Aliquot blank human plasma into a series of microcentrifuge tubes.
-
Spike the plasma with the Tolcapone working solutions to achieve a calibration curve ranging from approximately 10 to 1000 ng/mL. The volume of the spiking solution should not exceed 5% of the plasma volume to maintain the integrity of the matrix.
-
Prepare Quality Control (QC) samples in a similar manner at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
Spiking and Sample Extraction Workflow
The following diagram illustrates the general workflow for spiking the internal standard and extracting the analyte from the biological matrix.
Detailed Extraction Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of the plasma sample (calibration standard, QC, or unknown), add the this compound working solution.
-
Add 300 µL of cold acetonitrile (or 10% TCA solution).
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the plasma sample, add the this compound working solution.
-
Acidify the sample by adding 400 µL of 1 M hydrochloric acid.
-
Add 6 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 1000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 6 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness at 30°C.
-
Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes key performance metrics for a bioanalytical method using Tolcapone as an internal standard. While this data is for Tolcapone, it provides a strong indication of the expected performance for this compound.
| Parameter | Biological Matrix | Extraction Method | Value | Reference |
| Recovery | Human Plasma | Liquid-Liquid Extraction | 91.94% | |
| Linearity Range | Human Plasma | Not Specified | 10 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | Human Plasma | Liquid-Liquid Extraction | 40 ng/mL (for analyte) | |
| Intra-day Precision (%RSD) | Human Plasma | Not Specified | < 11.3% | |
| Inter-day Precision (%RSD) | Human Plasma | Not Specified | < 11.3% | |
| Intra-day Accuracy (%RE) | Human Plasma | Not Specified | < 11.8% | |
| Inter-day Accuracy (%RE) | Human Plasma | Not Specified | < 11.8% |
Conclusion
This application note provides a comprehensive protocol for the preparation of calibration standards and quality control samples by spiking this compound into biological matrices. The detailed experimental procedures for sample preparation, including protein precipitation and liquid-liquid extraction, are outlined to ensure reproducible and accurate quantification of Tolcapone in bioanalytical studies. The use of this compound as an internal standard is essential for mitigating matrix effects and achieving reliable data in pharmacokinetic and other drug development studies. The provided quantitative data serves as a benchmark for method validation and performance.
References
Troubleshooting & Optimization
Addressing matrix effects in Tolcapone quantification with Tolcapone-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tolcapone-d4 as an internal standard to address matrix effects in the quantification of Tolcapone by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Tolcapone quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Tolcapone, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1] In electrospray ionization (ESI), a common technique used in LC-MS/MS, matrix components can compete with the analyte for ionization, leading to a reduced signal for Tolcapone and inaccurate quantification.[2]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and physically almost identical to Tolcapone, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement as the unlabeled analyte.[1] By calculating the ratio of the peak area of Tolcapone to the peak area of this compound, variations in signal intensity caused by matrix effects can be normalized. This allows for more accurate and precise quantification of Tolcapone in complex biological samples.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Tolcapone and this compound. If this shift causes the two compounds to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects. Therefore, careful method development and validation are crucial.
Troubleshooting Guide
Problem: Inconsistent or low recovery of Tolcapone, but the this compound signal is stable.
Possible Cause: This scenario suggests that the issue may not be with the ionization process (as the internal standard is unaffected) but rather with the sample preparation or the stability of Tolcapone in the matrix.
Solutions:
-
Evaluate Sample Preparation: Review your sample preparation protocol. If using protein precipitation, ensure complete precipitation and efficient separation of the supernatant. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimize the solvent choice, pH, and elution conditions to ensure efficient extraction of Tolcapone.
-
Assess Analyte Stability: Investigate the stability of Tolcapone in the biological matrix at various storage conditions (e.g., room temperature, 4°C, -80°C) and through freeze-thaw cycles. Degradation of Tolcapone before analysis would lead to lower measured concentrations.
Problem: Both Tolcapone and this compound signals are suppressed or enhanced inconsistently across different samples.
Possible Cause: This is a classic indication of significant and variable matrix effects between different sample lots. The composition of the biological matrix can vary from subject to subject, leading to different degrees of ion suppression.
Solutions:
-
Improve Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering components before analysis. Consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like LLE or SPE.
-
Chromatographic Separation: Optimize the LC method to better separate Tolcapone and this compound from the matrix components that are causing ion suppression. This could involve trying a different column chemistry, adjusting the mobile phase composition, or modifying the gradient elution profile.
-
Sample Dilution: If the concentration of Tolcapone is sufficiently high, diluting the sample with the mobile phase can reduce the concentration of matrix components and thereby lessen the matrix effect.
Problem: The ratio of Tolcapone to this compound is not consistent across the calibration curve.
Possible Cause: This could be due to several factors, including isotopic crosstalk, contamination of the internal standard, or differential matrix effects.
Solutions:
-
Check for Isotopic Crosstalk: Analyze a high-concentration standard of unlabeled Tolcapone and monitor the mass transition for this compound. A significant signal would indicate that the natural isotopes of Tolcapone are contributing to the internal standard's signal.
-
Verify Internal Standard Purity: Analyze a solution containing only this compound and monitor the mass transition for Tolcapone. A signal would indicate that the internal standard is contaminated with the unlabeled analyte.
-
Investigate Differential Matrix Effects: This can occur if Tolcapone and this compound separate slightly during chromatography and elute into regions of varying ion suppression. Modifying the chromatography to ensure co-elution is critical.
Quantitative Data on Matrix Effects
The following table presents hypothetical data illustrating the impact of matrix effects on Tolcapone quantification and the effectiveness of this compound as an internal standard.
| Sample Type | Tolcapone Peak Area (Analyte) | This compound Peak Area (IS) | Calculated Concentration (without IS) | Analyte/IS Ratio | Calculated Concentration (with IS) |
| Neat Solution (No Matrix) | 100,000 | 105,000 | 100 ng/mL (Reference) | 0.952 | 100 ng/mL (Reference) |
| Plasma Lot A (Low Suppression) | 85,000 | 89,250 | 85 ng/mL (-15%) | 0.952 | 100 ng/mL |
| Plasma Lot B (High Suppression) | 50,000 | 52,500 | 50 ng/mL (-50%) | 0.954 | 100.2 ng/mL |
This data illustrates that while the absolute peak areas of both Tolcapone and this compound are suppressed to varying degrees in different plasma lots, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is designed to quantitatively assess the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Tolcapone and this compound into the initial mobile phase at a known concentration (e.g., mid-QC level).
-
Set B (Post-extraction Spike): Process blank plasma samples through the entire sample preparation procedure. In the final step, spike the extracted matrix with Tolcapone and this compound at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike blank plasma with Tolcapone and this compound at the same concentration as Set A before initiating the sample preparation procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Tolcapone in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of Tolcapone and other compounds in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a centrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex for 3 minutes.
-
Add 700 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex for another 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 5°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Parameters:
-
LC System: HPLC or UPLC system
-
Column: C8, e.g., 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 5% A, then return to initial conditions).
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Tolcapone: Q1 (e.g., 274.2) -> Q3 (e.g., 198.1)
-
This compound: Q1 (e.g., 278.2) -> Q3 (e.g., 202.1)
-
-
Visualizations
References
Technical Support Center: Optimizing LC Gradient for Separation of Tolcapone and its Metabolites
Welcome to the technical support center for the optimization of Liquid Chromatography (LC) gradient methods for the separation of Tolcapone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of Tolcapone and its main metabolites?
A1: The primary metabolic pathway for Tolcapone is glucuronidation. Other significant pathways include O-methylation, reduction of the nitro group to an amine, and subsequent N-acetylation.[1][2][3] The main metabolites are:
-
Tolcapone-3-O-β-D-glucuronide: The major metabolite, formed by direct conjugation of glucuronic acid to the 3-hydroxyl group.[1][3]
-
3-O-methyl-tolcapone (3-OMT): Formed by the methylation of the 3-hydroxyl group.
-
Amine Metabolite: Formed by the reduction of the nitro group.
-
N-acetyl-amine Metabolite: Formed by the acetylation of the amine metabolite.
Caption: Metabolic Pathway of Tolcapone.
Q2: What are the physicochemical properties of Tolcapone and its metabolites that influence LC separation?
A2: The polarity and ionization of Tolcapone and its metabolites are key to their separation. Tolcapone itself is a relatively hydrophobic molecule. Its metabolites, however, have a range of polarities:
-
Tolcapone: Has a pKa of approximately 4.5.
-
Tolcapone-3-O-glucuronide: The addition of the glucuronic acid moiety significantly increases the polarity, making it much more hydrophilic than the parent drug.
-
3-O-methyl-tolcapone: Methylation slightly decreases the polarity compared to Tolcapone.
-
Amine and N-acetyl-amine Metabolites: The reduction of the nitro group to an amine increases polarity, while subsequent acetylation reduces it again, but it likely remains more polar than Tolcapone.
Q3: What is a good starting point for an LC gradient method for separating Tolcapone and its metabolites?
A3: A reversed-phase C8 or C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol, or a mixture of both) is generally effective. A good starting gradient could be a linear ramp from a low to a high percentage of the organic solvent.
LC Gradient Troubleshooting Guide
This guide addresses specific problems you may encounter when developing a separation method for Tolcapone and its metabolites.
Caption: Troubleshooting Workflow for LC Gradient Optimization.
Problem 1: Poor resolution between Tolcapone and its 3-O-methyl metabolite.
-
Question: My Tolcapone and 3-O-methyl-tolcapone peaks are co-eluting or have very poor separation. How can I improve this?
-
Answer:
-
Decrease the Gradient Slope: A shallower gradient in the elution range of these two compounds will provide more time for interaction with the stationary phase and improve resolution.
-
Optimize Organic Solvent: Switching from methanol to acetonitrile, or using a mixture, can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: Since Tolcapone has a pKa of 4.5, small changes in the mobile phase pH around this value can affect its ionization state and retention time, potentially improving separation from its less acidic methylated metabolite.
-
Problem 2: The Tolcapone-3-O-glucuronide peak is broad and elutes too early.
-
Question: The glucuronide metabolite peak is not well-retained and shows poor peak shape. What can I do?
-
Answer:
-
Lower the Initial Organic Percentage: Start the gradient with a lower percentage of organic solvent (e.g., 5% or less) to increase the retention of this very polar metabolite.
-
Use a Polar-Embedded or AQ-type C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes.
-
Ensure Proper pH: Glucuronides are acidic. Maintaining a consistent, slightly acidic mobile phase (e.g., with 0.1% formic acid) will ensure a consistent ionization state and better peak shape.
-
Problem 3: Tailing peaks for the amine metabolite.
-
Question: The peak for the amine metabolite is showing significant tailing. What is the cause and how can I fix it?
-
Answer:
-
Acidify the Mobile Phase: The amine group is basic and can interact with residual silanols on the silica-based column, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the amine group and reduce this secondary interaction.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups, which minimizes peak tailing for basic compounds.
-
Data Presentation
Table 1: Physicochemical Properties and Mass Spectrometric Data of Tolcapone and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa | [M+H]+ m/z | [M-H]- m/z |
| Tolcapone | C₁₄H₁₁NO₅ | 273.24 | 3.28 | 4.5 (acidic) | 274.07 | 272.06 |
| Tolcapone-3-O-glucuronide | C₂₀H₁₉NO₁₁ | 449.36 | - | ~3.5 (acidic) | 450.10 | 448.08 |
| 3-O-methyl-tolcapone | C₁₅H₁₃NO₅ | 287.27 | - | - | 288.08 | 286.07 |
| Amine Metabolite | C₁₄H₁₃NO₃ | 243.26 | - | - | 244.09 | 242.08 |
| N-acetyl-amine Metabolite | C₁₆H₁₅NO₄ | 285.29 | - | - | 286.10 | 284.09 |
Predicted values are estimates and may vary based on the prediction software used.
Table 2: Example Starting LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 5 | 95 |
| 12.0 | 0.4 | 5 | 95 |
| 12.1 | 0.4 | 95 | 5 |
| 15.0 | 0.4 | 95 | 5 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Tolcapone and its Metabolites in Plasma
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS System and Conditions
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: As described in Table 2 (can be optimized).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive and/or negative, depending on the analytes of interest.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for each analyte and the internal standard.
Caption: Experimental Workflow for LC-MS/MS Analysis.
References
Technical Support Center: Minimizing Ion Suppression/Enhancement with Tolcapone-d4
Welcome to the technical support center for the analysis of Tolcapone using its deuterated internal standard, Tolcapone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and enhancement in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of LC-MS/MS analysis of Tolcapone?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, Tolcapone, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility. Conversely, ion enhancement is a less common phenomenon where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an overestimation of its concentration.
Q2: How does this compound, as a deuterated internal standard, help in minimizing the impact of ion suppression/enhancement?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Due to its structural similarity to Tolcapone, it is expected to have nearly identical physicochemical properties, including chromatographic retention time and ionization efficiency. Therefore, both Tolcapone and this compound should experience the same degree of ion suppression or enhancement from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression when analyzing Tolcapone in biological samples?
A3: Common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, these molecules can co-elute with Tolcapone and interfere with the ionization process.
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and reduce ionization efficiency.
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample can compete with Tolcapone for ionization.
-
Co-administered Drugs and their Metabolites: In clinical studies, other medications taken by the subject can interfere with the analysis.
Q4: How can I qualitatively assess if ion suppression is affecting my Tolcapone analysis?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a Tolcapone solution into the MS detector post-column while injecting a blank matrix extract onto the LC system. Any dip in the baseline signal of Tolcapone indicates a region where co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
Problem 1: Low and Inconsistent Peak Areas for Tolcapone, Even with this compound
Possible Cause: Significant and variable ion suppression is occurring, and the chromatographic separation between Tolcapone/Tolcapone-d4 and the interfering matrix components is not sufficient.
Solutions:
-
Optimize Sample Preparation: A more rigorous sample clean-up can remove interfering matrix components. Consider switching from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Modify Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient slope to better separate Tolcapone from the ion suppression zone identified by a post-column infusion experiment.
-
Column Chemistry: Try a different column chemistry (e.g., a phenyl-hexyl or biphenyl column instead of a C18) to alter the selectivity and retention of both Tolcapone and interfering components.
-
-
Sample Dilution: If the concentration of Tolcapone is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Problem 2: this compound Peak Area is Stable, but Tolcapone Peak Area is Suppressed
Possible Cause: Although unlikely for a deuterated internal standard, there might be a slight chromatographic separation between Tolcapone and this compound, causing them to be affected differently by a narrow region of intense ion suppression.
Solutions:
-
Improve Chromatographic Resolution: Adjust the mobile phase composition or gradient to ensure co-elution of Tolcapone and this compound.
-
Evaluate a Different Internal Standard: If co-elution cannot be achieved, consider using a different internal standard, although this compound is generally the most appropriate choice.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect for Tolcapone
Objective: To quantitatively determine the extent of ion suppression or enhancement for Tolcapone in a specific biological matrix (e.g., human plasma).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Tolcapone and this compound spiked into the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the extracted matrix is spiked with Tolcapone and this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with Tolcapone and this compound before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
The IS-Normalized MF should be close to 1 if this compound effectively compensates for the matrix effect.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract Tolcapone and this compound from human plasma while minimizing matrix components.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 5% Methanol in water)
-
Human plasma samples
-
This compound internal standard solution
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.
-
Elution: Elute Tolcapone and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Hypothetical Matrix Effect Data for Tolcapone in Human Plasma
| Sample Set | Mean Peak Area of Tolcapone | Mean Peak Area of this compound | Mean Peak Area Ratio (Tolcapone/Tolcapone-d4) |
| Set A (Neat) | 850,000 | 875,000 | 0.971 |
| Set B (Post-Extraction Spike) | 620,000 | 640,000 | 0.969 |
| Matrix Factor (MF) | 0.73 (Suppression) | 0.73 (Suppression) | - |
| IS-Normalized MF | - | - | 0.998 |
This data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical LC-MS/MS Parameters for Tolcapone and this compound
| Parameter | Tolcapone | This compound |
| Precursor Ion (m/z) | 274.1 | 278.1 |
| Product Ion (m/z) | 228.1 | 232.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | 3.5 | 3.5 |
This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in Tolcapone analysis.
Caption: Solid-Phase Extraction (SPE) workflow for Tolcapone analysis in plasma.
References
Potential for isotopic exchange in Tolcapone-d4 under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolcapone-d4. The focus is on the potential for isotopic exchange under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of deuterium back-exchange from the d4-methyl group of this compound under typical experimental conditions?
A1: The carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond due to the kinetic isotope effect. This inherent stability makes the deuterated methyl group on the tolyl moiety of this compound generally robust under standard physiological and analytical conditions (e.g., neutral pH, moderate temperatures). However, the potential for back-exchange, where deuterium is replaced by hydrogen, is not zero and can be influenced by harsh experimental conditions.
Q2: Under what specific conditions should I be concerned about the isotopic stability of this compound?
A2: Caution is advised under strongly acidic or basic conditions, especially at elevated temperatures. While the aromatic ring and the methyl group are not directly adjacent to highly activating or withdrawing groups that would make the methyl protons exceptionally labile, extreme pH can promote exchange. Researchers should also consider the possibility of photochemical instability under prolonged exposure to high-intensity light.
Q3: How does the metabolism of Tolcapone affect the stability of the deuterium label?
A3: The primary metabolic pathways for Tolcapone are glucuronidation at the catechol hydroxyl groups and reduction of the nitro group.[1][2][3] The benzophenone nucleus, including the tolyl methyl group, is reported to remain unaltered during metabolism.[1] Therefore, metabolic processes in vivo are unlikely to cause the loss of the deuterium label from the methyl group.
Q4: Can the isotopic purity of my this compound standard change over time?
A4: If stored properly in a dry, dark environment at the recommended temperature, the isotopic purity of a solid this compound standard is expected to be stable. However, once dissolved, the stability will depend on the solvent and storage conditions. For long-term storage of solutions, it is advisable to use aprotic solvents and store at -20°C or below to minimize any potential for exchange with residual water or other proton sources.
Troubleshooting Guides
Issue 1: Inconsistent quantitative results in bioanalytical assays using this compound as an internal standard.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Isotopic Back-Exchange | Analyze the this compound internal standard solution for the presence of partially deuterated or non-deuterated Tolcapone using high-resolution mass spectrometry. | If back-exchange is confirmed, prepare fresh internal standard solutions in aprotic, anhydrous solvents. Re-evaluate the pH and temperature conditions of sample preparation and chromatographic mobile phases. |
| Analyte Instability | Perform a forced degradation study on this compound under your experimental conditions (pH, temperature, light exposure) to assess its chemical stability. | If degradation is observed, modify the experimental protocol to minimize exposure to the identified stressor. This may involve adjusting pH, protecting samples from light, or reducing processing time and temperature. |
| Matrix Effects | Evaluate for differential matrix effects between the analyte and the deuterated internal standard. | Optimize sample extraction and clean-up procedures. Consider using a different ionization technique or chromatographic conditions. |
Issue 2: Observing unexpected masses corresponding to Tolcapone-d3, -d2, -d1, or -d0 in mass spectrometry.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contamination of Deuterium Source | If performing H/D exchange experiments, verify the isotopic purity of the deuterium source (e.g., D₂O, deuterated solvents). | Use high-purity deuterated reagents. |
| In-source Back-Exchange | This can occur in the mass spectrometer's ion source, especially with electrospray ionization (ESI) and protic solvents. | Optimize MS source parameters (e.g., temperature, gas flows). Use aprotic solvents in the final sample preparation step if possible. |
| Forced Degradation | The experimental conditions may be too harsh, leading to deuterium exchange. | Re-evaluate the necessity of extreme pH or high temperatures. Conduct a systematic study to find the stability limits of this compound under your specific conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability by Mass Spectrometry
Objective: To quantify the extent of deuterium back-exchange from this compound under specific stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Create test solutions by diluting the stock solution into buffers of varying pH (e.g., pH 2, pH 7.4, pH 10).
-
For thermal stress, incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.
-
For photostability, expose solutions to a calibrated light source.
-
Include a control sample stored at -20°C in the dark.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer capable of resolving the isotopic peaks of Tolcapone.
-
Employ a chromatographic method that separates Tolcapone from potential degradants.
-
Acquire full scan mass spectra to observe the isotopic cluster of the molecular ion.
-
-
Data Analysis:
-
Determine the relative abundance of the ion signals corresponding to this compound, -d3, -d2, -d1, and -d0.
-
Calculate the percentage of deuterium loss over time for each condition.
-
Illustrative Data:
The following table presents hypothetical data from a forced degradation study on this compound.
| Condition | Time (hours) | This compound (%) | Tolcapone-d3 (%) | Tolcapone-d2 (%) | Tolcapone-d1 (%) | Tolcapone-d0 (%) |
| pH 2, 60°C | 0 | 99.8 | 0.2 | 0.0 | 0.0 | 0.0 |
| 24 | 98.5 | 1.2 | 0.2 | 0.1 | 0.0 | |
| 48 | 97.1 | 2.3 | 0.4 | 0.2 | 0.0 | |
| pH 10, 60°C | 0 | 99.8 | 0.2 | 0.0 | 0.0 | 0.0 |
| 24 | 99.2 | 0.6 | 0.1 | 0.1 | 0.0 | |
| 48 | 98.6 | 1.0 | 0.2 | 0.2 | 0.0 |
Protocol 2: Monitoring Isotopic Exchange by NMR Spectroscopy
Objective: To qualitatively and quantitatively assess H/D exchange at the methyl group of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a deuterated solvent that also contains a known concentration of a protic solvent (e.g., CD₃CN with 10% H₂O).
-
Prepare parallel samples with varying pH by adding small amounts of DCl or NaOD.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the appearance and integration of the signal corresponding to the tolyl methyl group.
-
Acquire a ²H NMR spectrum to confirm the presence of deuterium at the expected chemical shift.
-
-
Data Analysis:
-
The increase in the integral of the methyl proton signal in the ¹H NMR spectrum over time, relative to a stable internal standard, indicates the rate of back-exchange.
-
Visualizations
References
Improving sensitivity and limit of quantification for Tolcapone assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and limit of quantification for Tolcapone assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Tolcapone?
A1: The most common analytical techniques for quantifying Tolcapone in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Electrochemical methods have also been explored for their sensitivity and simplicity.
Q2: What is a typical limit of quantification (LOQ) for Tolcapone in plasma?
A2: The limit of quantification for Tolcapone can vary significantly depending on the analytical method employed. For HPLC-UV methods, LOQs are typically in the range of 0.05 µg/mL.[1] More sensitive LC-MS/MS methods can achieve much lower LOQs, often in the low ng/mL range.[2][3][4][5]
Q3: What are the key sample preparation techniques for Tolcapone analysis in plasma?
A3: Common sample preparation techniques for Tolcapone in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the desired level of sample cleanup and the sensitivity requirements of the assay. Protein precipitation with acetonitrile is a simple and widely used method.
Q4: How can I improve the sensitivity of my Tolcapone LC-MS/MS assay?
A4: To improve sensitivity, focus on optimizing several key areas:
-
Sample Preparation: Employ a more rigorous sample cleanup method like SPE to reduce matrix effects.
-
Chromatography: Use a column with smaller particles (e.g., UPLC) for better peak efficiency and ensure optimal mobile phase composition to enhance ionization.
-
Mass Spectrometry: Fine-tune the ion source parameters (e.g., gas flows, temperature, and voltages) and collision energy for Tolcapone to maximize signal intensity. Utilizing Multiple Reaction Monitoring (MRM) is crucial for selectivity and sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during Tolcapone analysis.
HPLC & LC-MS/MS Chromatographic Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between Tolcapone and residual silanol groups on the column packing. - Column overload. - Presence of an interfering compound. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions. - Use a Highly Deactivated Column: Employ an end-capped column to minimize the number of available silanol groups. - Reduce Sample Concentration: Dilute the sample to see if peak shape improves. - Improve Sample Cleanup: Use SPE to remove potential interferences. |
| Peak Splitting | - Mismatch between the injection solvent and the mobile phase. - Column void or contamination at the head of the column. - Co-elution of an interfering substance. | - Modify Injection Solvent: Prepare the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. - Inspect and Clean/Replace Column: Check for voids and replace the column if necessary. A blocked frit can also cause this issue and may need replacement. - Optimize Separation: Adjust the gradient or mobile phase composition to resolve the analyte from any interferences. |
| Poor Peak Shape (Broadening) | - Column contamination. - High dead volume in the system. - Column overload. | - Flush the Column: Use a strong solvent to wash the column. - Check Connections: Ensure all fittings and tubing are appropriate and properly connected to minimize dead volume. - Reduce Injection Volume/Concentration: Inject a smaller amount of the sample. |
| Retention Time Shifts | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. - Use a Column Oven: Maintain a stable column temperature. - Monitor Column Performance: Regularly check the performance with a standard to identify degradation. |
LC-MS/MS Specific Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects. - Suboptimal ion source parameters. - Inefficient ionization of Tolcapone. | - Improve Sample Cleanup: Use LLE or SPE to remove interfering matrix components like phospholipids. - Optimize Chromatography: Adjust the gradient to separate Tolcapone from co-eluting matrix components. - Tune MS Parameters: Systematically optimize nebulizer gas, drying gas, capillary voltage, and source temperature for Tolcapone. - Mobile Phase Additives: Use additives like formic acid or ammonium formate to promote better ionization. |
| High Background Noise | - Contamination in the mobile phase, LC system, or MS ion source. - Leaching from plasticware. | - Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. - Clean the System: Flush the LC system and clean the ion source components. - Use Appropriate Labware: Utilize polypropylene or glass vials and tubes to minimize leaching. |
| Inconsistent Results (Poor Precision) | - Inconsistent sample preparation. - Carryover from previous injections. - Unstable spray in the ion source. | - Standardize Sample Preparation: Ensure consistent volumes and techniques for each sample. - Optimize Wash Method: Use a strong wash solvent in the autosampler to prevent carryover. - Check for Stable Spray: Visually inspect the spray or monitor the ion signal for stability. Adjust source parameters if needed. |
Quantitative Data Summary
The following table summarizes the limit of quantification (LOQ) and limit of detection (LOD) for Tolcapone using different analytical methods.
| Analytical Method | Matrix | LOQ | LOD | Reference |
| HPLC-UV | Plasma | 0.05 µg/mL | - | |
| HPLC-UV | Urine | 0.2 µg/mL | - | |
| RP-HPLC | Bulk and Tablets | 4.73 µg/mL | 1.56 µg/mL | |
| HPLC-MS/MS | Human Plasma | < 7.0 ng/mL (LD) | - | |
| SWV (Electrochemical) | Pharmaceutical Formulations | - | 0.29 µg/mL |
Note: "LD" refers to Limit of Detection.
Experimental Protocols
Detailed Protocol for Tolcapone Extraction from Plasma using Protein Precipitation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
1. Reagents and Materials:
-
Blank human plasma
-
Tolcapone standard stock solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.
General LC-MS/MS Parameters for Tolcapone Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Tolcapone, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (needs to be optimized).
-
MS/MS Transition: The specific precursor and product ions for Tolcapone need to be determined by direct infusion of a standard solution. For example, a potential transition for Tolcapone (m/z 274.20) could be monitored.
Visualizations
References
- 1. Voltammetric measurement of catechol-O-methyltransferase inhibitor tolcapone in the pharmaceutical form on the boron-doped diamond electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in Tolcapone-d4 solubility and stability
Welcome to the Technical Support Center for Tolcapone-d4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like its parent compound tolcapone, is practically insoluble in water and acidic solutions.[1] For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective, with a solubility of approximately 30 mg/mL.[2] Ethanol can also be used, with a solubility of around 20 mg/mL.[2] For cell-based assays or animal studies requiring aqueous solutions, it is advised to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]
Q2: How can I prepare an aqueous solution of this compound?
A2: To prepare an aqueous solution, first dissolve the this compound in 100% DMSO to make a stock solution. Then, slowly add the aqueous buffer to the DMSO stock solution while vortexing. For example, a 1:6 solution of DMSO to PBS (pH 7.2) can achieve a this compound concentration of approximately 0.14 mg/mL.[2] It is crucial to note that aqueous solutions of tolcapone are not recommended for storage for more than one day due to limited stability.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is expected to be stable for at least four years. Stock solutions in organic solvents should be purged with an inert gas and stored at -20°C. As mentioned, aqueous solutions should be prepared fresh and are not recommended for long-term storage.
Q4: I am observing precipitation of this compound in my aqueous experimental media. What could be the cause and how can I prevent it?
A4: Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound. This can be caused by several factors:
-
High final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit.
-
Insufficient organic solvent: The percentage of the initial organic solvent (like DMSO) in the final aqueous solution may be too low to maintain solubility.
-
pH of the media: Tolcapone is more soluble in alkaline solutions. If your media is acidic or neutral, solubility will be lower.
-
Temperature changes: A decrease in temperature can reduce solubility.
To prevent precipitation, you can try increasing the proportion of the organic solvent in the final solution, adjusting the pH to be more alkaline if your experiment allows, or using solubility enhancers.
Q5: Are there any known stability issues I should be aware of when working with this compound?
A5: The primary stability concern is in aqueous solutions, which should be used within a day of preparation. The amine derivative of tolcapone, which can be formed by the reduction of the nitro group, is known to be relatively unstable. Therefore, it is important to avoid harsh reducing conditions during your experiments. The main metabolic pathway for tolcapone is glucuronidation, which is a conjugation reaction rather than an oxidative or reductive process, suggesting the core benzophenone structure is relatively stable under typical physiological conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound solid | - Inappropriate solvent selection.- Insufficient solvent volume. | - Use an appropriate organic solvent such as DMSO, DMF, or ethanol.- Ensure you are using a sufficient volume of solvent to achieve the desired concentration based on its known solubility (see data table below). |
| Precipitation upon dilution into aqueous buffer | - Exceeding the aqueous solubility limit.- The final concentration of the organic co-solvent (e.g., DMSO) is too low. | - Reduce the final concentration of this compound.- Increase the percentage of the organic co-solvent in the final solution.- Consider using a formulation approach with solubility enhancers like cyclodextrins or lipid-based systems if compatible with your experiment. |
| Inconsistent experimental results | - Degradation of this compound in aqueous solution.- Precipitation of the compound during the experiment. | - Prepare fresh aqueous solutions of this compound for each experiment and use them within the same day.- Visually inspect your solutions for any signs of precipitation before and during the experiment.- Quantify the concentration of this compound in your stock and working solutions using a validated analytical method like RP-HPLC. |
| Low bioavailability in in-vivo studies | - Poor absorption due to low aqueous solubility. | - Consider formulation strategies to enhance solubility and absorption, such as self-microemulsifying drug delivery systems (SMEDDS) or lipid-based formulations.- Co-administration with excipients that can improve solubility and permeability. |
Quantitative Data Summary
| Solvent | Solubility of Tolcapone | Reference |
| Water | Practically insoluble | |
| 0.1 M Aqueous Sodium Hydroxide | Soluble | |
| Ethanol | ~20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
| Storage Condition | Stability of Tolcapone | Reference |
| Crystalline Solid at -20°C | ≥ 4 years | |
| Aqueous Solution | Not recommended for storage > 1 day |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound solid in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Purge the vial with an inert gas to displace oxygen and minimize potential degradation.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Objective: To prepare a diluted aqueous working solution of this compound for in-vitro or in-vivo experiments.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture media)
-
Sterile conical tubes
-
-
Procedure:
-
Warm the this compound stock solution to room temperature.
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high and needs to be adjusted.
-
Use the freshly prepared aqueous solution immediately or within the same day. Do not store.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Stability considerations for this compound in different states.
References
Refinement of extraction methods to improve Tolcapone recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine extraction methods and improve the recovery of Tolcapone.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting Tolcapone?
A1: The choice of solvent is critical for achieving high recovery rates. Tolcapone's solubility varies significantly across different organic solvents. For crystalline solids, highly polar aprotic solvents are effective. For liquid-liquid extractions from aqueous media, moderately polar solvents are preferred.
-
High Solubility Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) show high solubility for Tolcapone, approximately 30 mg/mL.[1] Ethanol is also a good solvent, with a solubility of about 20 mg/mL.[1]
-
Liquid-Liquid Extraction Solvents: Ethyl acetate is a commonly used solvent for extracting Tolcapone from acidified aqueous solutions, such as plasma samples.[2]
-
Synthesis/Reaction Solvents: Acetone has been shown to yield high results (up to 75%) in the synthesis process of Tolcapone, indicating its effectiveness as a solvent for the compound.[3][4]
Q2: How does pH influence the efficiency of Tolcapone extraction?
A2: pH plays a crucial role in Tolcapone extraction, particularly from aqueous solutions. Tolcapone has an acidic pKa of 4.5, meaning its charge state is highly dependent on the pH of the medium.
To ensure maximum recovery during liquid-liquid extraction with a non-polar organic solvent, the aqueous phase should be acidified. By adjusting the pH to be well below the pKa (e.g., pH 2.5), Tolcapone will be in its neutral, protonated form. This significantly increases its partition into the organic solvent layer, thereby improving extraction efficiency. Protocols often involve adding hydrochloric acid (HCl) or using an acidic buffer to achieve this.
Q3: What is the optimal temperature for Tolcapone extraction processes?
A3: Temperature must be carefully controlled to balance solubility and stability. While moderately elevated temperatures can increase the rate of dissolution, excessive heat can lead to degradation, reducing the overall yield.
-
General Extraction: For most phenolic compounds, extraction temperatures between 35°C and 60°C are often optimal.
-
Evaporation/Concentration: When concentrating extracts, lower temperatures are recommended. For instance, evaporation of ethyl acetate extracts of Tolcapone is effectively carried out at 30°C.
-
Synthesis Considerations: In synthesis reactions leading to Tolcapone, it has been observed that lower temperatures (e.g., 40°C) favor higher yields, as increasing the temperature can decrease the final product amount.
Q4: What are the expected recovery rates for Tolcapone using refined extraction methods?
A4: With optimized protocols, very high recovery rates are achievable. The specific recovery will depend on the matrix, solvent, pH, and method used.
-
From Biological Matrices: An average recovery of 92% (with a range of 87-100%) has been reported for the extraction of radiolabeled Tolcapone from human plasma using an acidified liquid-liquid extraction with ethyl acetate.
-
From Pharmaceutical Forms: When analyzing tablet dosage forms, validated RP-HPLC methods have demonstrated recovery rates in the range of 99.14% to 100.74%.
Quantitative Data Summary
The following tables summarize key quantitative data for Tolcapone extraction.
Table 1: Tolcapone Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~55 mg/mL (201.28 mM) | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~20 mg/mL | |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.14 mg/mL after initial dissolution in DMSO) | |
| Water | Insoluble |
Table 2: Tolcapone Recovery Rates from Different Matrices
| Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction | Acidified with HCl, extracted with ethyl acetate | 92% | |
| Pharmaceutical Tablets | Solid-Liquid Extraction | Dissolved in mobile phase (Buffer/ACN/MeOH) | 99.1% - 100.7% | |
| Pharmaceutical Tablets | Solid-Liquid Extraction | Dissolved in ethanol | Not specified, but effective for analysis |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Tolcapone from an Aqueous Matrix (e.g., Plasma)
This protocol is adapted from methodologies used in pharmacokinetic studies.
-
Sample Preparation: Take a 1 mL aliquot of the aqueous sample (e.g., plasma).
-
Acidification: Add 400 µL of 1 M hydrochloric acid (HCl) to the sample to adjust the pH well below 4.5. Mix gently.
-
Solvent Addition: Add 6 mL of ethyl acetate to the acidified sample in a suitable tube.
-
Extraction: Tightly cap the tube and rotate for 10 minutes to ensure thorough mixing and partitioning of Tolcapone into the organic phase.
-
Phase Separation: Centrifuge the mixture at 1000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the upper organic (ethyl acetate) layer using a pipette.
-
Repeat Extraction: For maximum recovery, repeat steps 3-6 two more times, combining all organic extracts.
-
Concentration: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis (e.g., HPLC).
Protocol 2: Solid-Liquid Extraction of Tolcapone from Pharmaceutical Tablets
This protocol is based on methods for analyzing Tolcapone in bulk and tablet forms.
-
Sample Preparation: Weigh and finely pulverize a known quantity of Tolcapone tablets using a mortar and pestle.
-
Dissolution: Transfer an amount of the powder equivalent to 100 mg of Tolcapone into a 100 mL volumetric flask.
-
Solvent Addition: Add a sufficient volume of the chosen solvent (e.g., mobile phase from an HPLC method or ethanol) to dissolve the powder.
-
Enhance Dissolution: Sonicate the mixture for 5-15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.
-
Dilution: Bring the solution to the final volume (100 mL) with the same solvent and mix thoroughly.
-
Filtration: Filter the solution through a 0.45-micron syringe filter to remove any insoluble excipients.
-
Analysis: The resulting clear solution is now ready for further dilution or direct analysis by methods such as RP-HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | Incorrect pH: The aqueous phase may not be sufficiently acidic, leaving Tolcapone in its ionized, more water-soluble form. | Verify the pH of the aqueous phase is below 4.0 before extraction. Adjust with 1 M HCl if necessary. |
| Inappropriate Solvent: The chosen organic solvent may have low solubility for Tolcapone or may form an emulsion. | Use a recommended solvent like ethyl acetate for liquid-liquid extraction. If emulsions form, try centrifugation at a higher speed or for a longer duration. | |
| Insufficient Mixing/Time: Inadequate contact between the organic and aqueous phases. | Ensure vigorous mixing (e.g., rotation or vortexing) for the recommended time (e.g., 10 minutes). | |
| Thermal Degradation: The sample was exposed to excessive heat during evaporation. | Use gentle heating (e.g., 30°C) and a nitrogen stream for solvent evaporation. Avoid prolonged exposure to high temperatures. | |
| Presence of Impurities in Extract | Co-extraction of Matrix Components: Other compounds from the sample matrix are being extracted along with Tolcapone. | Incorporate a sample clean-up step, such as Solid-Phase Extraction (SPE), before final analysis. Optimize the pH to selectively extract Tolcapone. |
| Solvent Impurities: The solvents used may contain impurities. | Use high-purity, HPLC-grade solvents for all extraction and analytical procedures. | |
| Degradation Products: Tolcapone may have degraded due to exposure to light, extreme pH, or high temperatures. | Protect samples from light and heat. Ensure the pH is appropriate for stability. Analyze samples promptly after extraction. | |
| Poor Chromatographic Separation | Incomplete Extraction: Excipients or other matrix components are interfering with the analysis. | Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection. |
| Incorrect Reconstitution Solvent: The solvent used to reconstitute the dried extract is too strong, causing peak distortion. | Reconstitute the final sample in the initial mobile phase of your chromatographic method or a weaker solvent. |
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to Tolcapone extraction.
Caption: General workflow for Tolcapone extraction from sample preparation to final analysis.
Caption: Troubleshooting flowchart for diagnosing and resolving low Tolcapone recovery yields.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in Tolcapone analysis
Welcome to the technical support center for the analysis of Tolcapone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential sources of co-eluting interferences in Tolcapone analysis?
A1: Co-eluting interferences in Tolcapone analysis can originate from several sources:
-
Metabolites: The most significant source of interference is from Tolcapone's own metabolites, which can have similar polarities and therefore similar retention times. The major metabolites include 3-O-methyltolcapone (3-OMT) and the 3-O-β-d-glucuronide conjugate.[1][2] Other minor metabolites, such as amine and acetylamine derivatives, could also potentially co-elute depending on the chromatographic conditions.[1][2][3]
-
Degradation Products: Forced degradation studies reveal that Tolcapone can degrade under various stress conditions (e.g., acidic, basic, oxidative). These degradation products may have chromatographic behavior similar to the parent drug.
-
Excipients: In the analysis of pharmaceutical dosage forms, excipients used in the tablet formulation can sometimes interfere with the Tolcapone peak.
-
Matrix Components: When analyzing biological samples such as plasma or urine, endogenous components of the matrix can co-elute and cause interference.
Q2: I am observing a peak that is co-eluting with my Tolcapone peak in HPLC-UV. How can I confirm if it is an interference?
A2: To confirm a co-eluting peak, you can employ several strategies:
-
Peak Purity Analysis: If you are using a photodiode array (PDA) or diode array detector (DAD), you can perform a peak purity analysis. This will assess the spectral homogeneity across the peak. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
Change Chromatographic Selectivity: Modify your chromatographic method to see if the single peak resolves into multiple peaks. This can be achieved by:
-
Changing the mobile phase composition (e.g., altering the organic solvent ratio, pH, or using a different buffer).
-
Using a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
Adjusting the column temperature.
-
-
Mass Spectrometry (MS) Detection: If available, LC-MS is a powerful tool to identify co-eluting species. By analyzing the mass-to-charge ratio(s) under the chromatographic peak, you can determine if masses other than that of Tolcapone are present.
Q3: What are the key metabolites of Tolcapone I should be aware of during method development?
A3: The primary metabolites of Tolcapone that are often encountered in biological matrices are:
-
3-O-β-d-glucuronide (Ro 61-1448): This is a major metabolite formed through glucuronidation and is found in both plasma, urine, and feces.
-
3-O-methyltolcapone (3-OMT; Ro 40-7591): This is another significant metabolite, particularly at later time points in plasma.
-
Amine and Acetylamine Metabolites: These are formed by the reduction of the nitro group and subsequent acetylation. A study using LC/MS-based metabonomics identified a total of 16 Tolcapone metabolites in rat urine, indicating the complexity of its biotransformation.
Troubleshooting Guides
Issue: Poor resolution between Tolcapone and an interfering peak.
This guide provides a systematic approach to resolving co-eluting peaks in your Tolcapone analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-eluting interferences.
Detailed Steps:
-
Method Optimization (Mobile Phase):
-
Adjust Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This is often the first and most effective step in changing peak retention and potentially resolving co-eluting species.
-
Modify Mobile Phase pH: The retention of ionizable compounds like Tolcapone can be significantly influenced by the pH of the mobile phase. Adjusting the pH can alter the ionization state of both Tolcapone and the interfering compound, leading to changes in retention and improved separation.
-
Change Buffer System: If using a buffer, consider changing its composition (e.g., phosphate to acetate) or concentration, as this can influence selectivity.
-
-
Change Stationary Phase:
-
If mobile phase optimization is insufficient, the next step is to alter the stationary phase chemistry.
-
Different C18 Column: Even between columns designated as "C18," differences in manufacturing, end-capping, and silica properties can provide different selectivities.
-
Alternative Stationary Phases: For more significant changes in selectivity, switch to a different type of stationary phase, such as a C8 column or a phenyl-hexyl column, which offers different interaction mechanisms (e.g., π-π interactions).
-
-
Enhance Sample Preparation:
-
For complex matrices like plasma or tissue homogenates, co-eluting interferences can often be removed through more rigorous sample preparation.
-
Solid Phase Extraction (SPE): Develop an SPE protocol that is highly selective for Tolcapone, effectively washing away the interfering components.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by changing the extraction solvent and the pH of the aqueous phase to maximize the recovery of Tolcapone while minimizing the extraction of the interference.
-
-
Utilize Advanced Detection Methods:
-
LC-MS/MS: When chromatographic resolution is challenging, mass spectrometry provides an additional dimension of selectivity. By using Multiple Reaction Monitoring (MRM), you can selectively detect Tolcapone based on its specific precursor and product ion masses, effectively eliminating interference from co-eluting compounds that do not share these mass transitions.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be invaluable in identifying unknown interferences by providing accurate mass measurements, which can help in elucidating their elemental composition.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Tolcapone in Bulk and Tablet Dosage Forms
This protocol is adapted from a validated method for the estimation of Tolcapone.
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Mixed Phosphate buffer (pH 4.0) : Acetonitrile : Methanol (40:20:40, v/v/v)
-
Buffer Preparation: Dissolve 1.625 g of potassium dihydrogen phosphate (KH2PO4) and 0.3 g of dipotassium hydrogen phosphate (K2HPO4) in 550 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.
-
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 264 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Expected Retention Time: Approximately 2.45 min
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of Tolcapone reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute 1 mL of this stock solution to 10 mL with the mobile phase.
Sample Preparation (from tablets, 100 µg/mL):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of Tolcapone into a 100 mL volumetric flask.
-
Add a sufficient amount of mobile phase, sonicate for 5 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
Protocol 2: LC-MS/MS Method for Simultaneous Determination of Tolcapone and Other Parkinson's Drugs in Human Plasma
This protocol is based on a method for the simultaneous analysis of Levodopa, Carbidopa, Entacapone, Tolcapone, 3-O-Methyldopa, and Dopamine.
Chromatographic and Mass Spectrometric Conditions:
-
Column: XBridge C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid
-
-
Flow Rate: 0.8 mL/min (example, may need optimization)
-
Injection Volume: 10 µL (example)
-
Column Temperature: 40°C (example)
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for Tolcapone)
Sample Preparation (Plasma):
-
To 200 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Data Presentation
Table 1: HPLC Method Parameters for Tolcapone Analysis
| Parameter | Method 1 (Bulk/Tablet) | Method 2 (with Quinapril) |
| Column | Inertsil ODS C18 (250x4.6mm, 5µm) | C18 column |
| Mobile Phase | Phosphate buffer (pH 4.0):ACN:MeOH (40:20:40) | Water:Methanol (55:45) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | PDA at 264 nm | 220 nm |
| Linearity Range | 60-140 µg/mL | 5-15 µg/mL |
| LOD | 1.56 µg/mL | Not specified |
| LOQ | 4.73 µg/mL | Not specified |
| Retention Time | ~2.45 min | Not specified |
Table 2: Mass Spectrometric Transitions for Tolcapone and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tolcapone | 274.1 | 228.1 | Inferred from structure |
| Entacapone | 306 | 233 | |
| 3-O-methyldopa | 212 | 166 | |
| Levodopa | 198 | 152 | |
| Carbidopa | 227 | 181 | |
| Note: The Tolcapone transition is a theoretical value and should be optimized on the specific instrument. |
Visualizations
Caption: Simplified metabolic pathway of Tolcapone.
Caption: Logic for selecting the appropriate analytical method.
References
- 1. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mass Spectrometer Source Conditions for Tolcapone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source conditions for the analysis of Tolcapone-d4.
Frequently Asked Questions (FAQs)
Q1: I am observing a low or no signal for this compound. What are the common causes and how can I troubleshoot this?
A1: Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:
-
Verify Mass Spectrometer Parameters: Ensure the correct precursor and product ions for this compound are being monitored. The expected precursor ion for this compound will be higher than that of unlabeled Tolcapone. Double-check that the collision energy and cone/declustering potential are optimized for this specific transition.
-
Check Sample Preparation: Inadequate extraction and sample cleanup can lead to low recovery of this compound. Evaluate your sample preparation method to ensure it is appropriate for your sample matrix.
-
Assess Chromatographic Conditions: Poor chromatography can result in broad peaks with low intensity. Verify your mobile phase composition and gradient program. Ensure your analytical column is not clogged and is performing efficiently.
-
Confirm Standard Solution Integrity: Prepare a fresh this compound standard solution to rule out degradation or incorrect concentration of your current standard.
-
Optimize Ion Source Conditions: The settings of your electrospray ionization (ESI) source are critical. Systematically optimize parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[1][2]
Q2: My this compound internal standard signal is inconsistent or drifting. What could be the cause?
A2: Signal instability with deuterated internal standards can be a complex issue. Here are some potential causes and solutions:
-
Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[3][4] This is more likely if the deuterium labels are on acidic or basic sites.
-
Troubleshooting:
-
Evaluate the stability of the deuterated standard in your sample diluent and mobile phase over a time course equivalent to your analytical run.
-
If possible, use an aprotic solvent for stock solutions and minimize the time the standard is in an aqueous environment.[4]
-
-
-
Chromatographic Separation of Analyte and Internal Standard: Due to the "isotope effect," your deuterated internal standard (this compound) may have a slightly different retention time than the unlabeled analyte (Tolcapone). If they do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix.
-
Troubleshooting:
-
Overlay the chromatograms of the analyte and the internal standard to verify co-elution.
-
Optimize your chromatographic method by adjusting the mobile phase, gradient, or column to achieve better co-elution.
-
-
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source, which could cause it to be detected at the mass of the unlabeled analyte.
-
Troubleshooting:
-
Optimize your source conditions, particularly the cone/declustering potential and collision energy, to minimize in-source fragmentation.
-
-
Q3: I am observing poor peak shape (e.g., broad, tailing, or splitting) for this compound. How can I improve it?
A3: Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following adjustments:
-
Optimize Mobile Phase: The pH and composition of the mobile phase are critical. For compounds like Tolcapone, a mobile phase containing a small amount of acid, such as formic acid, is often used to improve peak shape in reversed-phase chromatography.
-
Column Selection and Condition: Ensure you are using a suitable column (e.g., a C18 column) and that it is not degraded or contaminated.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. Try reducing the injection volume or dissolving the sample in a solvent weaker than the initial mobile phase.
-
System Cleanliness: Contamination in the LC system or mass spectrometer can lead to poor peak shape. Ensure the system is clean and well-maintained.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters for this compound
This protocol describes a systematic approach to optimizing the key ESI source parameters. This is best performed by infusing a solution of this compound directly into the mass spectrometer or via a simple flow injection analysis without a column.
-
Prepare a this compound Solution: Prepare a solution of this compound in a solvent mixture that is representative of your LC mobile phase at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A typical concentration for tuning is in the range of 100-1000 ng/mL.
-
Initial Instrument Settings: Start with the manufacturer's recommended default settings for your instrument.
-
Parameter Optimization Workflow:
-
Capillary Voltage: While infusing the this compound solution, vary the capillary voltage in increments (e.g., 0.5 kV) and monitor the signal intensity. Plot the intensity versus the voltage to find the optimal setting. Be aware that excessively high voltages can cause instability or discharge.
-
Nebulizer Gas Pressure: With the capillary voltage at its optimum, vary the nebulizer gas pressure and observe the signal intensity. The optimal pressure will depend on your flow rate.
-
Drying Gas Flow Rate and Temperature: These two parameters are often interdependent. First, optimize the drying gas temperature at a constant flow rate. Then, with the optimal temperature, optimize the flow rate. The goal is to achieve efficient desolvation without causing thermal degradation of the analyte.
-
Cone/Declustering/Fragmentor Voltage: This voltage affects the transmission of ions into the mass analyzer and can induce in-source fragmentation. Increase this voltage incrementally and monitor the signal of the precursor ion. A point will be reached where the precursor ion intensity begins to decrease, and fragment ions may appear. The optimal setting is typically just before this drop-off to maximize the precursor ion signal.
-
Data Presentation: Typical ESI Source Parameters for Small Molecules
The optimal source conditions are highly instrument-dependent. The following table provides typical starting ranges for the optimization of this compound. The final values should be determined experimentally using the protocol described above.
| Parameter | Typical Range (Positive Ion Mode) | Purpose |
| Capillary Voltage | 2.5 - 4.5 kV | Promotes the formation of charged droplets. |
| Nebulizer Gas Pressure | 20 - 50 psi | Assists in droplet formation and solvent nebulization. |
| Drying Gas Flow Rate | 5 - 15 L/min | Aids in the evaporation of solvent from the droplets. |
| Drying Gas Temperature | 250 - 400 °C | Facilitates the desolvation of ions. |
| Cone/Declustering Voltage | 20 - 80 V | Extracts ions into the vacuum region and can be used for declustering. |
Mandatory Visualization
Below is a logical workflow for troubleshooting common issues encountered during the optimization of mass spectrometer source conditions for this compound.
Caption: Troubleshooting workflow for low or no signal of this compound.
References
Investigating unexpected fragmentation patterns of Tolcapone-d4
Welcome to the technical support center for the analysis of Tolcapone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to unexpected fragmentation patterns of this compound in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major product ions for non-deuterated Tolcapone in positive ion mode MS/MS?
Based on publicly available data, the expected product ions of Tolcapone (molecular weight ~273.24 g/mol ) in positive ion mode tandem mass spectrometry (MS/MS) are summarized in the table below.[1] These fragments can be used as a baseline for identifying unexpected peaks in your analysis of this compound.
Q2: How should the fragmentation pattern of this compound differ from that of non-deuterated Tolcapone?
This compound has four deuterium atoms on the 4-methylphenyl ring.[2] Therefore, any fragment ion that retains this ring will have a mass shift of +4 Da compared to the corresponding fragment of the non-deuterated standard. Fragments that do not contain this ring should not show a significant mass shift.
Q3: I am observing a peak at m/z 274 in my this compound sample. What could be the cause?
A peak at m/z 274 in a this compound (molecular weight ~277.3 g/mol ) sample could indicate the presence of the non-deuterated Tolcapone as an impurity.[2] The isotopic purity of the deuterated standard is a critical factor, and the presence of unlabeled analyte can lead to inaccurate quantification.[3] It is advisable to check the certificate of analysis for the isotopic purity of your standard and to analyze the internal standard solution by itself to confirm the presence and amount of any unlabeled analyte.[3]
Q4: My deuterated internal standard appears to be losing its deuterium labels, resulting in unexpected fragments. What could be the cause?
Deuterium loss, also known as H/D exchange, can occur when deuterium atoms are in chemically labile positions. This is more likely to happen in acidic or basic conditions within your sample or mobile phase, or even in the high-temperature environment of the mass spectrometer's ion source. To mitigate this, consider the following:
-
Review Labeling Position: Ensure the deuterium labels on your standard are on stable positions, such as an aromatic ring, which is the case for this compound.
-
Control pH: Maintain a neutral pH for your samples and mobile phases where possible.
-
Optimize MS Source Conditions: If possible, reduce the ion source temperature to the minimum required for efficient ionization to minimize in-source H/D exchange.
Q5: The retention time of this compound is slightly different from that of Tolcapone. Is this normal?
Yes, this is a known phenomenon called the "isotope effect." Due to the mass difference between deuterium and hydrogen, deuterated compounds may have slightly different physicochemical properties, leading to a small shift in chromatographic retention time, often eluting slightly earlier in reverse-phase chromatography. It is important to ensure that the integration windows for both the analyte and the internal standard are appropriate to account for this potential shift.
Troubleshooting Guide: Unexpected Fragmentation Patterns
This guide provides a systematic approach to investigating unexpected fragments in your this compound analysis.
Step 1: Verify Expected Fragmentation Patterns
The first step in troubleshooting is to confirm the expected fragmentation patterns for both Tolcapone and this compound. The tables below outline the expected major product ions based on available data and theoretical predictions.
Table 1: Expected Product Ions of Tolcapone
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Proposed Structure/Origin |
| 274.07 | 242.06 | 22.92 | Loss of NO |
| 274.07 | 225.06 | 50.15 | Loss of NO₂ and H |
| 274.07 | 182.06 | 55.86 | Cleavage yielding the dihydroxy-nitrophenyl-carbonyl moiety |
| 274.07 | 181.07 | 100.00 | Further fragmentation of the dihydroxy-nitrophenyl moiety |
| 274.07 | 169.07 | 35.94 | Further fragmentation |
Data sourced from PubChem CID 4659569.
Table 2: Predicted Product Ions of this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Mass Shift from Tolcapone | Proposed Structure/Origin |
| 278.10 | 246.08 | +4 | Loss of NO, deuterated ring retained |
| 278.10 | 229.08 | +4 | Loss of NO₂ and H, deuterated ring retained |
| 278.10 | 182.06 | 0 | Cleavage yielding the non-deuterated dihydroxy-nitrophenyl-carbonyl moiety |
| 278.10 | 181.07 | 0 | Further fragmentation of the non-deuterated dihydroxy-nitrophenyl moiety |
| 278.10 | 173.09 | +4 | Further fragmentation, deuterated ring retained |
Step 2: Characterize the Unexpected Fragment
Once you have an unexpected fragment, gather as much information as possible:
-
Accurate Mass: Determine the accurate mass of the unexpected ion to help propose a chemical formula.
-
Isotope Pattern: Examine the isotopic pattern of the unexpected peak to infer the elemental composition.
-
Chromatographic Profile: Note the retention time of the unexpected peak. Does it co-elute with this compound or appear at a different time?
Step 3: Consider Potential Sources of Unexpected Fragments
The following diagram illustrates a logical workflow for troubleshooting the source of unexpected fragments.
References
Validation & Comparative
Cross-Validation of Tolcapone Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of two different internal standards for the quantification of Tolcapone in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.
This guide presents a hypothetical cross-validation study comparing the performance of two internal standards for a Tolcapone assay: Tolcapone-d7 , a stable isotope-labeled (SIL) internal standard, and Nitecapone , a structurally similar compound. The data and protocols provided are based on established methodologies for the analysis of Tolcapone and similar compounds.[2][3]
Comparative Performance of Internal Standards
The following table summarizes the key validation parameters for the Tolcapone assay using Tolcapone-d7 and Nitecapone as internal standards. The data demonstrates that while both internal standards can be used to develop a valid assay, the stable isotope-labeled internal standard, Tolcapone-d7, offers superior performance in terms of precision and recovery.
| Validation Parameter | Tolcapone Assay with IS: Tolcapone-d7 | Tolcapone Assay with IS: Nitecapone |
| Linearity (r²) | > 0.999 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 8% |
| Inter-day Precision (%CV) | < 6% | < 10% |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% |
| Mean Recovery | 98% | 92% |
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of the two Tolcapone assays.
Cross-validation workflow for Tolcapone assays.
Experimental Protocols
The following protocols are provided for the preparation of samples and the LC-MS/MS analysis of Tolcapone.
Sample Preparation
-
Spiking of Internal Standard : To 100 µL of human plasma, add 10 µL of the respective internal standard working solution (Tolcapone-d7 or Nitecapone).
-
Protein Precipitation : Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing : Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection : Transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Injection : Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System : Shimadzu LC system or equivalent.
-
Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase : A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.8 mL/min.[3]
-
MS System : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode.
-
MRM Transitions :
-
Tolcapone: m/z 274.2 -> 183.1
-
Tolcapone-d7: m/z 281.2 -> 190.1
-
Nitecapone: m/z 266.2 -> 156.2
-
Conclusion
The cross-validation of Tolcapone assays with different internal standards demonstrates that while a structurally similar compound like Nitecapone can be used, a stable isotope-labeled internal standard such as Tolcapone-d7 provides superior analytical performance. The use of a SIL-IS is generally recommended for bioanalytical methods to ensure the highest level of accuracy and precision by compensating for matrix effects and variability in extraction recovery more effectively. The choice of internal standard should be carefully considered and validated during method development to ensure the reliability of clinical and research data.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Tolcapone Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tolcapone, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Tolcapone-d4, and a structural analog, with a focus on Entacapone as a representative example. The information presented herein is supported by established principles of bioanalytical method validation and data from analogous compounds to illustrate performance differences.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The ideal IS mimics the analyte of interest as closely as possible. This has led to the widespread adoption of stable isotope-labeled internal standards (SIL-IS), such as this compound, as the "gold standard" in quantitative bioanalysis.
This compound: The Superior Choice for Bioanalytical Accuracy
This compound is a deuterated form of Tolcapone, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled Tolcapone by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical nature is the cornerstone of its superior performance.
The primary advantage of using this compound is its ability to effectively compensate for matrix effects. Matrix effects, caused by co-eluting endogenous components in biological samples, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound has the same chromatographic retention time and ionization efficiency as Tolcapone, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.
The Structural Analog: A Viable but Compromised Alternative
A structural analog is a molecule with a similar chemical structure to the analyte. For Tolcapone, a relevant structural analog is Entacapone, another catechol-O-methyltransferase (COMT) inhibitor. While more readily available and often more cost-effective than a custom-synthesized SIL-IS, structural analogs present inherent limitations.
Due to differences in their chemical structures, structural analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. This means they may not experience the same degree of matrix effects, potentially leading to less accurate and less precise results. However, with thorough validation, a structural analog can be a suitable alternative in certain research settings.
Performance Comparison: this compound vs. Structural Analog (Entacapone)
The following table summarizes the expected performance characteristics when using this compound versus a structural analog like Entacapone as an internal standard for the quantification of Tolcapone. The data is based on established principles of bioanalytical method validation.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Entacapone) | Rationale |
| Linearity (r²) | > 0.99 | > 0.99 | Both can achieve excellent linearity, but the use of a SIL-IS often results in a more consistent and robust linear response across different biological matrices. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | This compound more accurately corrects for variability, leading to lower bias. Structural analogs may have different recoveries and matrix effects, increasing the potential for bias. |
| Precision (% CV) | < 10% | < 15% | The superior ability of this compound to track the analyte through the analytical process results in lower variability and improved precision. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | As this compound co-elutes with Tolcapone, it experiences the same ionization suppression or enhancement. A structural analog with a different retention time will be subject to different co-eluting matrix components. |
| Extraction Recovery | Consistent with analyte | May differ from analyte | The nearly identical physicochemical properties of this compound ensure its extraction recovery closely mirrors that of Tolcapone. A structural analog may have different extraction characteristics. |
| Regulatory Acceptance | Highly preferred | Acceptable with extensive validation | Regulatory bodies like the FDA and EMA strongly recommend the use of SIL-IS for pivotal bioanalytical studies due to the higher data quality. |
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of Tolcapone using either this compound or a structural analog as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Tolcapone: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrumentation.
-
Structural Analog (e.g., Entacapone): Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrumentation.
-
Visualizing the Rationale and Process
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Tolcapone and the logical workflow for selecting an internal standard.
Caption: Metabolic Pathway of Tolcapone.
Caption: Internal Standard Selection Workflow.
A Comparative Guide to the Chromatographic Behavior of Tolcapone and Deuterium-Labeled Tolcapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic performance of Tolcapone and its deuterium-labeled analogue. Supported by established chromatographic principles and synthesized experimental data, this document aims to elucidate the impact of deuterium labeling on the retention behavior of Tolcapone, offering valuable insights for analytical method development and validation in drug metabolism and pharmacokinetic studies.
Introduction
Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1] In drug development and clinical research, stable isotope-labeled internal standards, such as deuterium-labeled Tolcapone, are frequently employed for accurate quantification in complex biological matrices by mass spectrometry. While this approach is invaluable, the substitution of hydrogen with deuterium can lead to subtle yet significant differences in chromatographic behavior.[2][3] This phenomenon, known as the Chromatographic Isotope Effect (CIE) or Chromatographic Deuterium Effect (CDE), arises from minor alterations in the physicochemical properties of the molecule.[2][4] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can influence intermolecular interactions and, consequently, chromatographic retention. Understanding and characterizing this effect is crucial for developing robust and reliable bioanalytical methods.
This guide presents a comparative analysis of the chromatographic behavior of Tolcapone and deuterium-labeled Tolcapone, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC), a commonly employed analytical technique for this compound.
Experimental Protocols
The following experimental design outlines a typical approach to assess the chromatographic impact of deuterium labeling on Tolcapone.
Objective: To determine and compare the chromatographic retention times, peak characteristics, and resolution of Tolcapone and deuterium-labeled Tolcapone under identical RP-HPLC conditions.
Materials:
-
Tolcapone reference standard
-
Deuterium-labeled Tolcapone (e.g., Tolcapone-d7) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (e.g., KH2PO4 + K2HPO4), pH adjusted
-
Purified water (18.2 MΩ·cm)
-
Inertsil ODS C18 column (250 x 4.6 mm, 5 µm) or equivalent
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
Chromatographic Conditions (based on established methods for Tolcapone analysis):
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol. A typical starting point could be a ratio of 40:20:40 (v/v/v) with the buffer pH adjusted to 4.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare individual stock solutions of Tolcapone and deuterium-labeled Tolcapone in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions of each compound at a concentration of 100 µg/mL by diluting with the mobile phase.
-
Prepare a mixed standard solution containing both Tolcapone and deuterium-labeled Tolcapone at a concentration of 100 µg/mL each.
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the individual standard solutions of Tolcapone and deuterium-labeled Tolcapone to determine their respective retention times.
-
Inject the mixed standard solution to observe the separation and resolution between the two compounds under the same chromatographic run.
-
Repeat all injections (n=3 or more) to ensure reproducibility and calculate the mean and standard deviation for the retention times.
The following diagram illustrates the experimental workflow:
Experimental Workflow for CDE Analysis
Data Presentation
The following table summarizes the expected quantitative data from the comparative analysis. In reversed-phase chromatography, deuterated compounds typically exhibit slightly shorter retention times, a phenomenon referred to as the "inverse isotope effect". This is attributed to the C-D bond being slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.
| Parameter | Tolcapone (Protiated) | Deuterium-Labeled Tolcapone |
| Retention Time (min) | 2.450 | 2.435 |
| Peak Tailing Factor | 1.1 | 1.1 |
| Theoretical Plates | 8500 | 8450 |
| Resolution (between the two) | \multicolumn{2}{c | }{0.8} |
Note: The data presented are representative and may vary depending on the specific chromatographic conditions and the extent and position of deuterium labeling.
Discussion of Results
The anticipated results indicate a small but measurable difference in the retention times of Tolcapone and its deuterated analogue. The earlier elution of the deuterium-labeled compound is consistent with the inverse isotope effect commonly observed in reversed-phase chromatography. The magnitude of this retention time shift is influenced by several factors, including the number and position of deuterium atoms, the mobile phase composition, and the stationary phase chemistry.
While the peak shape, as indicated by the tailing factor and theoretical plates, is expected to be nearly identical, the slight difference in retention can lead to incomplete separation (resolution < 1.5). For bioanalytical methods that rely on the co-elution of the analyte and its isotopically labeled internal standard to compensate for matrix effects, this chromatographic separation, even if minor, can be a source of analytical error.
The logical relationship of how deuterium labeling can influence chromatographic behavior is depicted in the diagram below:
Impact of Deuterium Labeling on Chromatographic Behavior
Conclusion
The substitution of hydrogen with deuterium in the Tolcapone molecule induces a subtle but discernible change in its chromatographic behavior, typically resulting in a slightly shorter retention time in reversed-phase systems. While this effect may not be significant for all applications, it is a critical consideration in the development of high-precision quantitative bioanalytical methods where the assumption of perfect co-elution between the analyte and its deuterated internal standard is made. It is imperative for researchers and scientists to experimentally verify the extent of any chromatographic isotope effect during method development and validation to ensure data accuracy and reliability. The use of alternative stable isotopes, such as 13C or 15N, can be considered to circumvent the chromatographic isotope effect associated with deuterium labeling.
References
A Comparative Guide to Inter-laboratory Tolcapone Quantification Methods
This guide provides a detailed comparison of various analytical methods for the quantification of Tolcapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The performance of different methodologies, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are compared to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Mechanism of Action of Tolcapone
Tolcapone exerts its therapeutic effect by inhibiting the COMT enzyme, which is crucial in the metabolism of catecholamines. In Parkinson's disease treatment, it is used as an adjunct to levodopa/carbidopa therapy. By inhibiting COMT, Tolcapone prevents the peripheral breakdown of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa.[1][2] This leads to a greater and more sustained supply of levodopa to the brain, where it is converted to dopamine.[1][2] Tolcapone is also capable of crossing the blood-brain barrier and inhibiting COMT within the central nervous system, further preserving dopamine levels.[3]
Comparison of Analytical Methods
The following tables summarize the performance of different validated methods for the quantification of Tolcapone in various matrices.
Table 1: RP-HPLC Methods for Tolcapone Quantification
| Parameter | Method 1 (Bulk and Tablets) | Method 2 (Pharmaceutical Dosage Form) |
| Matrix | Bulk Drug, Tablets | Tablets |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm) | C18 column |
| Mobile Phase | Mixed Phosphate buffer (pH 4.0), Acetonitrile, Methanol (40:20:40 v/v/v) | Water, Methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | PDA at 264 nm | 220 nm |
| Retention Time | ~2.450 min | Not Specified |
| Linearity Range | 60-140 µg/mL | 5-15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.998 |
| Accuracy (% Recovery) | 99.14 - 100.74% | Not Specified |
| Precision (% RSD) | 0.7% | < 2% |
| LOD | 1.56 µg/mL | Not Specified |
| LOQ | 4.73 µg/mL | 3.79 µg/mL |
Table 2: LC-MS/MS Method for Tolcapone Quantification in Human Plasma
| Parameter | Method 3 (Human Plasma) |
| Matrix | Human Plasma |
| Column | C8 column |
| Mobile Phase | Gradient of water and acetonitrile:methanol (90:10 v/v), both with 0.1% formic acid |
| Detection | Tandem Mass Spectrometry |
| Linearity (r) | > 0.99 |
| Accuracy (Relative Error) | < 11.8% |
| Precision (RSD) | < 11.3% |
| Limit of Detection (LOD) | < 7.0 ng/mL |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Experimental Workflow for Tolcapone Quantification
The general workflow for quantifying Tolcapone in a given sample involves sample preparation, chromatographic separation, and detection. The specifics of each step vary depending on the chosen method and the sample matrix.
Method 1: RP-HPLC for Bulk and Tablets
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with a PDA detector.
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of Mixed Phosphate buffer (KH2PO4 + K2HPO4, pH 4.0), acetonitrile, and methanol in a ratio of 40:20:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Stock Solution: An accurately weighed amount of 10 mg of Tolcapone was dissolved in the mobile phase in a 10 ml volumetric flask. This stock solution was further diluted to obtain a concentration of 100 µg/mL.
-
Tablet Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 100 mg of Tolcapone was transferred to a 100 ml volumetric flask, dissolved in the mobile phase with the aid of sonication, and then diluted to volume. The solution was filtered, and further diluted to achieve a final concentration of 100 µg/ml.
-
Method 3: LC-MS/MS for Human Plasma
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: HPLC system coupled with a tandem mass spectrometer.
-
Column: C8 column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and a mixture of acetonitrile and methanol (90:10 v/v) with 0.1% formic acid.
-
-
Sample Preparation:
-
Plasma Fortification: Blank human plasma was spiked with standard solutions of Tolcapone and other analytes to prepare calibration curve standards and quality control samples.
-
The detailed extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be specified in the full study but generally involves isolating the analytes from the plasma matrix before injection into the LC-MS/MS system.
-
References
Comparative analysis of Tolcapone metabolism using deuterated and non-deuterated forms
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of the catechol-O-methyltransferase (COMT) inhibitor tolcapone in its non-deuterated and hypothetically deuterated forms. While direct comparative experimental data on deuterated tolcapone is not currently available in published literature, this document synthesizes established principles of drug metabolism and the kinetic isotope effect to project the likely metabolic profile of a deuterated analog. This analysis is supported by extensive experimental data on non-deuterated tolcapone.
Executive Summary
Tolcapone is extensively metabolized in humans, with glucuronidation being the primary pathway. Other significant routes include O-methylation, reduction of the nitro group followed by N-acetylation or further conjugation, and minor oxidative processes. The introduction of deuterium at specific metabolically active sites is a common strategy in drug development to favorably alter pharmacokinetic properties by slowing metabolic breakdown. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.
This guide will detail the established metabolic pathways of non-deuterated tolcapone, present quantitative data from human studies, and provide a theoretical comparison with a deuterated form. Detailed experimental protocols for studying tolcapone metabolism are also provided to facilitate future research in this area.
Data Presentation: A Comparative Overview
The following tables summarize the known quantitative data for non-deuterated tolcapone metabolism and provide a projected comparison for a deuterated form. The projections for deuterated tolcapone are based on the principles of the kinetic isotope effect, assuming deuteration at the primary sites of metabolism.
Table 1: Excretion of Tolcapone and its Metabolites
| Parameter | Non-Deuterated Tolcapone (Observed) | Deuterated Tolcapone (Projected) |
| Route of Excretion | ||
| Urine | 57.3% of dose[1][2][3] | Potentially lower renal clearance of parent drug, altered metabolite ratios |
| Feces | 40.5% of dose[1][2] | Potentially higher fecal excretion of parent drug |
| Parent Drug Excretion | ||
| Unchanged in Urine | 0.5% of dose | > 0.5% of dose |
Table 2: Major Metabolites of Tolcapone in Plasma, Urine, and Feces
| Metabolite | Percentage of Dose (Non-Deuterated) | Projected Change with Deuteration | Rationale for Projection |
| 3-O-Glucuronide | ~26% in urine and feces | Decreased formation rate | Glucuronidation is a major pathway; deuteration of the phenol group could slow this conjugation. |
| 3-O-Methyltolcapone (3-OMT) | Minor pathway, but major late metabolite in plasma | Decreased formation rate | Deuteration of the catechol ring could slow COMT-mediated methylation. |
| Amine Derivative (from nitro reduction) | 3% in urine, 6% in feces | Potentially increased formation if other pathways are slowed ("metabolic switching"). | If glucuronidation is inhibited, metabolism may shift towards other pathways like nitroreduction. |
| N-acetylamino glucuronide | 6% in urine, 1% in feces | Dependent on the rate of amine formation. | Formation is secondary to the initial nitro reduction. |
| Carboxylic Acid (from oxidation of methyl group) | <5% of dose | Decreased formation rate | Deuteration of the methyl group would significantly slow this oxidative pathway. |
Metabolic Pathways and the Impact of Deuteration
The primary metabolic pathways of tolcapone are illustrated below. Deuteration at key positions is expected to influence the rate of these transformations.
Caption: Metabolic pathways of tolcapone and the projected impact of deuteration.
Experimental Protocols
The following are detailed methodologies for key experiments to analyze and compare the metabolism of deuterated and non-deuterated tolcapone. These protocols are based on a human study using radiolabeled tolcapone.
In Vivo Metabolism Study
-
Subject Dosing: Administer a single oral dose of [14C]-labeled deuterated or non-deuterated tolcapone to healthy volunteers.
-
Sample Collection:
-
Blood: Collect venous blood samples at regular intervals (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144 hours post-dose).
-
Urine and Feces: Collect all urine and feces for at least 10 days post-dose, or until radioactivity returns to baseline levels.
-
-
Sample Processing:
-
Plasma: Separate plasma from blood by centrifugation.
-
Feces: Homogenize fecal samples with water.
-
-
Radioactivity Measurement:
-
Use liquid scintillation counting to determine the total radioactivity in plasma, urine, and fecal homogenates.
-
-
Metabolite Profiling and Identification:
-
Extraction: Extract metabolites from plasma, urine, and feces using a suitable organic solvent (e.g., ethyl acetate).
-
Chromatography: Separate the parent drug and its metabolites using high-performance liquid chromatography (HPLC) with a radiodetector.
-
Mass Spectrometry: Identify the chemical structures of the separated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In Vitro Metabolism Study (using Human Liver Microsomes)
-
Incubation: Incubate deuterated or non-deuterated tolcapone with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Analysis:
-
Use LC-MS/MS to identify and quantify the formation of metabolites over time.
-
Determine the rate of disappearance of the parent compound to calculate metabolic stability.
-
Caption: Experimental workflow for comparative metabolism studies.
Conclusion
The metabolism of non-deuterated tolcapone is well-characterized, with glucuronidation being the predominant pathway. Based on the principles of the kinetic isotope effect, deuteration of tolcapone at its primary metabolic sites is projected to decrease the rate of its metabolism. This could potentially lead to a longer half-life, increased plasma exposure, and a shift in the metabolite profile. Specifically, a reduction in the formation of the 3-O-glucuronide and products of methyl group oxidation is anticipated. This may also lead to "metabolic switching," where a greater proportion of the drug is metabolized through alternative pathways such as nitro reduction.
The experimental protocols provided in this guide offer a robust framework for conducting direct comparative studies to validate these projections. Such research is crucial for understanding the full potential of deuterated tolcapone as a therapeutic agent with an optimized pharmacokinetic profile.
References
Performance Evaluation of a Tolcapone-d4 Based Assay: A Guide to Establishing Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the establishment of linearity, accuracy, and precision for a Tolcapone-d4 based bioanalytical assay. The use of a deuterated internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based assays, offering significant advantages in method robustness and data reliability. This document outlines the experimental protocols for validating such an assay and presents a comparative analysis of the expected performance against alternative methods.
The Critical Role of Deuterated Internal Standards
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is paramount for achieving accurate and precise quantification of an analyte in a biological matrix. A deuterated internal standard, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, is chemically almost identical to the analyte. This structural similarity ensures that the internal standard co-elutes with the analyte and behaves similarly during sample extraction, chromatography, and ionization. This co-behavior allows the deuterated internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision compared to methods that use non-deuterated internal standards or no internal standard at all.
Comparative Performance Analysis
The following tables summarize the expected performance of a this compound based LC-MS/MS assay compared to a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Tolcapone. The data for the HPLC-UV method is derived from published studies, while the performance of the this compound method is based on the established benefits of using a deuterated internal standard.
Table 1: Linearity
| Parameter | This compound LC-MS/MS Assay (Expected) | Conventional HPLC-UV Assay |
| Concentration Range | 1 - 2000 ng/mL | 60 - 140 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Regression Model | Linear, weighted (1/x²) | Linear |
Table 2: Accuracy
| Concentration Level | This compound LC-MS/MS Assay (Expected % Bias) | Conventional HPLC-UV Assay (% Recovery) |
| Low QC | ± 15% | 99.14% |
| Medium QC | ± 15% | 100.74% |
| High QC | ± 15% | 99.85% |
Table 3: Precision
| Concentration Level | This compound LC-MS/MS Assay (Expected %RSD) | Conventional HPLC-UV Assay (%RSD) |
| Intra-day (Repeatability) | < 15% | 0.7% |
| Inter-day (Intermediate Precision) | < 15% | Not Reported |
Experimental Protocols
The following are detailed methodologies for establishing the linearity, accuracy, and precision of a this compound based LC-MS/MS assay, in accordance with FDA and ICH guidelines.
Linearity
-
Preparation of Calibration Standards: Prepare a stock solution of Tolcapone and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol). From the Tolcapone stock solution, prepare a series of at least six to eight calibration standards by spiking a blank biological matrix (e.g., human plasma) to cover the expected concentration range of the study samples.
-
Sample Processing: To each calibration standard, add a fixed amount of the this compound internal standard working solution. Perform a sample extraction procedure, such as protein precipitation or liquid-liquid extraction, to isolate the analyte and internal standard.
-
LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of Tolcapone to this compound against the nominal concentration of each calibration standard. Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for the correlation coefficient is typically r² ≥ 0.99.
Accuracy
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These QC samples should be prepared from a separate stock solution of Tolcapone than that used for the calibration standards.
-
Analysis: Analyze at least five replicates of each QC concentration level against a freshly prepared calibration curve.
-
Data Evaluation: The accuracy is determined by calculating the percent bias from the nominal concentration using the formula: (%Bias) = [(Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100. The mean concentration should be within ±15% of the nominal value for each QC level.
Precision
-
Intra-day Precision (Repeatability): Analyze at least five replicates of each QC concentration level (low, medium, and high) in a single analytical run.
-
Inter-day Precision (Intermediate Precision): Analyze at least five replicates of each QC concentration level on at least three different days.
-
Data Evaluation: The precision is expressed as the relative standard deviation (%RSD) for each QC level. The %RSD should not exceed 15%.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for assay validation and the metabolic pathway of Tolcapone.
Experimental workflow for assay validation.
Metabolic pathway of Tolcapone.
Evaluating Isotopic Interference Between Tolcapone and Tolcapone-d4: A Comparative Guide
In the bioanalysis of pharmaceuticals using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accurate quantification. This is due to its ability to co-elute with the analyte and compensate for variations in sample preparation, chromatography, and ion source efficiency. However, a potential pitfall of this approach is isotopic interference, where the isotopic signature of the analyte contributes to the signal of the SIL-IS, or vice-versa. This guide provides a comprehensive evaluation of the potential for isotopic interference between the drug Tolcapone and its commonly used internal standard, Tolcapone-d4.
Chemical Structures and Mass Spectrometric Properties
Tolcapone is a selective inhibitor of catechol-O-methyltransferase (COMT), used in the treatment of Parkinson's disease.[1][2][3] For quantitative bioanalysis, this compound, where four hydrogen atoms are replaced by deuterium, is frequently employed as an internal standard.[4][5] The key physical and chemical properties relevant to mass spectrometry are summarized below.
| Compound | Molecular Formula | Average Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |
| Tolcapone | C₁₄H₁₁NO₅ | 273.24 | 273.06372 |
| This compound | C₁₄H₇D₄NO₅ | 277.27 | 277.08880 |
Sources:
Theoretical Evaluation of Isotopic Interference
Isotopic interference from the analyte (Tolcapone) to the internal standard (this compound) can occur if the natural isotopic abundance of heavier isotopes in Tolcapone results in a mass peak that is isobaric with the monoisotopic peak of this compound. The mass difference between the two compounds is approximately 4 Da. Therefore, the primary concern is the contribution of the M+4 isotope peak of Tolcapone to the M peak of this compound.
The theoretical isotopic distribution of Tolcapone (C₁₄H₁₁NO₅) was calculated to estimate the potential for this interference.
| Isotope Peak | Relative Abundance (%) |
| M (273.06 Da) | 100.00% |
| M+1 (274.07 Da) | 15.41% |
| M+2 (275.07 Da) | 2.15% |
| M+3 (276.07 Da) | 0.25% |
| M+4 (277.08 Da) | 0.03% |
The calculation predicts that the M+4 peak of Tolcapone has a relative abundance of approximately 0.03% compared to its monoisotopic peak. This low theoretical abundance suggests that at typical concentrations used in bioanalysis, the interference from Tolcapone on the this compound signal should be minimal.
References
- 1. Tolcapone - Wikipedia [en.wikipedia.org]
- 2. Tolcapone | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tolcapone | CAS 134308-13-7 | COMT inhibitor [stressmarq.com]
- 4. This compound - CAS - 1246816-93-2 | Axios Research [axios-research.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
Confirming Tolcapone Metabolite Identity with Precision: A Comparative Guide to Using Tolcapone-d4
For researchers, scientists, and professionals in drug development, the accurate identification of drug metabolites is a critical step in understanding a compound's efficacy, safety, and metabolic fate. This guide provides a comparative analysis of Tolcapone metabolite identification with and without the use of its deuterated analog, Tolcapone-d4. By leveraging the principles of stable isotope labeling and mass spectrometry, the use of this compound offers an unambiguous method for confirming the chemical structures of metabolites.
Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), used in the management of Parkinson's disease. Its metabolism is extensive, involving several biotransformation pathways. While traditional methods like liquid chromatography coupled with mass spectrometry (LC-MS) are powerful for detecting potential metabolites, the co-elution of endogenous compounds and the possibility of in-source fragmentation can lead to ambiguous identifications. The introduction of a stable isotope-labeled internal standard, such as this compound, provides a definitive tool for metabolite confirmation.
The Power of Deuterium Labeling in Metabolite Identification
The core principle behind using this compound lies in the mass shift it introduces. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen with an additional neutron, making it approximately twice as heavy. When Tolcapone is deuterated at four positions on the 4-methylphenyl ring, the resulting this compound has a mass that is 4 Daltons (Da) higher than the parent compound.
This mass difference is maintained in its metabolites. When a biological sample is co-incubated with both Tolcapone and this compound, the mass spectrometer will detect pairs of peaks for the parent drug and each of its metabolites. These pairs will be separated by a characteristic mass difference of 4 Da, providing a clear and unmistakable signature of a Tolcapone-derived compound. This technique effectively filters out background noise and unrelated endogenous molecules, drastically increasing the confidence in metabolite identification.
Experimental Protocol: In Vitro Metabolite Identification
A common approach to studying drug metabolism is through in vitro incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Tolcapone
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Formic acid
Procedure:
-
Incubation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer.
-
Substrate Addition: Add a mixture of Tolcapone and this compound (typically in a 1:1 ratio) to the reaction mixture to initiate the metabolic process.
-
Incubation Period: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
Data Presentation: Comparative Analysis of Tolcapone and this compound Metabolites
The following table illustrates the expected mass-to-charge ratios (m/z) for major Tolcapone metabolites and their corresponding deuterated analogs in a typical LC-MS analysis using electrospray ionization in negative mode ([M-H]⁻).
| Metabolite | Biotransformation | Expected m/z of Tolcapone Metabolite ([M-H]⁻) | Expected m/z of this compound Metabolite ([M-H+d4]⁻) | Mass Shift (Da) |
| Tolcapone | Parent Drug | 272.05 | 276.08 | 4.03 |
| 3-O-methyl-tolcapone | O-Methylation | 286.07 | 290.10 | 4.03 |
| Tolcapone Glucuronide | Glucuronidation | 448.08 | 452.11 | 4.03 |
| Amine Metabolite | Nitro Reduction | 242.08 | 246.11 | 4.03 |
| N-acetyl Amine Metabolite | Nitro Reduction + N-acetylation | 284.09 | 288.12 | 4.03 |
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways of Tolcapone and the experimental workflow for metabolite identification using this compound.
Comparative Stability of Tolcapone and Tolcapone-d4 in Biological Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug candidate and its analogs in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of the expected stability of Tolcapone and its deuterated form, Tolcapone-d4, in biological samples. While direct comparative experimental data is not publicly available, this guide outlines the theoretical basis for stability differences, provides a detailed protocol for a comparative stability study, and presents expected outcomes based on the principles of deuterated drugs.
The Kinetic Isotope Effect: The Foundation of Enhanced Stability
Deuterated drugs are small molecule therapeutics where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.[][2][3][4] This can lead to a reduced rate of metabolism and, therefore, enhanced stability and a longer half-life of the deuterated compound in biological systems.
Tolcapone is primarily metabolized through glucuronidation, a process that does not involve the cleavage of a C-H bond at the typical sites of deuteration. However, a minor metabolic pathway for Tolcapone involves oxidation by cytochrome P450 enzymes (CYP3A4 and CYP2A6), which does involve C-H bond cleavage. Therefore, it is hypothesized that this compound, with deuterium atoms strategically placed on the molecule, would exhibit greater stability against this oxidative metabolic pathway compared to its non-deuterated counterpart.
Expected Stability Comparison
The following table summarizes the expected differences in stability parameters between Tolcapone and this compound in a biological matrix, based on the kinetic isotope effect. These are hypothetical values to illustrate the anticipated outcome of a direct comparative study.
| Parameter | Tolcapone | This compound | Rationale |
| Metabolic Half-life (t½) in Liver Microsomes | Shorter | Longer | Slower rate of CYP450-mediated oxidative metabolism due to the kinetic isotope effect. |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic clearance due to the stronger C-D bond at metabolic sites. |
| Formation of Oxidative Metabolites | Higher | Lower | Slower enzymatic conversion to hydroxylated and carboxylated metabolites. |
| Stability in Plasma (at 37°C) | Less Stable | More Stable | Reduced degradation through minor oxidative pathways. |
Experimental Protocol for Comparative Stability Assessment
To empirically determine the comparative stability, a well-designed experimental protocol is essential. The following outlines a typical workflow for assessing the stability of Tolcapone and this compound in a biological matrix such as human plasma or liver microsomes.
Objective:
To compare the in vitro metabolic stability of Tolcapone and this compound in human liver microsomes and their stability in human plasma.
Materials:
-
Tolcapone reference standard
-
This compound reference standard
-
Human Liver Microsomes (HLM)
-
Human Plasma (with appropriate anticoagulant)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal Standard (e.g., a structurally similar, stable compound)
-
HPLC or LC-MS/MS system
Methodology:
Part 1: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of Tolcapone and this compound in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound (Tolcapone or this compound) to a final concentration of 1 µM.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated stability-indicating LC-MS/MS method to determine the remaining concentration of Tolcapone or this compound at each time point.
-
Part 2: Stability in Human Plasma
-
Sample Preparation:
-
Spike human plasma with Tolcapone or this compound to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the spiked plasma samples at 37°C.
-
At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the plasma.
-
-
Sample Processing and Analysis:
-
Process the plasma aliquots using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the remaining concentration of Tolcapone or this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
For the metabolic stability study, plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
-
For the plasma stability study, calculate the percentage of the initial concentration remaining at each time point.
Workflow and Pathway Diagrams
Caption: Experimental workflow for comparative stability analysis.
Caption: Metabolic pathways of Tolcapone.
Conclusion
References
Safety Operating Guide
Proper Disposal of Tolcapone-d4: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Tolcapone-d4 is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing environmental impact and adhering to regulatory standards. The following protocols are designed to offer clear, step-by-step instructions for the proper handling and disposal of this compound.
Key Data for this compound Disposal
For quick reference, the following table summarizes essential information regarding this compound.
| Parameter | Information | Source |
| Chemical Name | (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl-2,3,5,6-d4)methanone | [1][2] |
| CAS Number | 1246816-93-2 | [1][3] |
| Molecular Formula | C₁₄H₇D₄NO₅ | |
| Primary Hazard | Very toxic to aquatic life | |
| Primary Disposal Concern | Environmental Contamination |
Step-by-Step Disposal Protocol for this compound
Given that Tolcapone, the parent compound of this compound, is classified as very toxic to aquatic life, it is imperative to avoid its release into the environment. Standard laboratory procedures for the disposal of hazardous chemical waste should be followed.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
- The container should be made of a material compatible with the chemical and be securely sealed to prevent leakage.
- Liquid Waste:
- Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include the approximate concentration and quantity of the waste.
- Affix the appropriate hazard symbols, including the GHS pictogram for "Hazardous to the Aquatic Environment".
3. Storage:
- Store the sealed hazardous waste containers in a designated, secure area away from drains and sources of ignition.
- The storage area should be well-ventilated and have secondary containment to prevent spills from reaching the environment.
4. Disposal:
- Do NOT dispose of this compound down the drain or in regular trash. Flushing pharmaceuticals can lead to the contamination of waterways, as sewage treatment systems may not effectively remove such compounds.
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Most pharmaceutical waste is incinerated at a licensed medical incineration facility to ensure its complete destruction.
5. Emergency Procedures:
- In case of a spill, follow your laboratory's established spill response protocol for hazardous materials.
- Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the contaminated material in a sealed hazardous waste container for disposal.
- Ensure proper ventilation and use appropriate PPE during cleanup.
Regulatory Framework
The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by several agencies in the United States, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if the substance is controlled. It is crucial to adhere to all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both human health and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Personal protective equipment for handling Tolcapone-d4
This guide provides crucial safety and logistical information for the handling and disposal of Tolcapone-d4, a deuterated analog of Tolcapone used as an internal standard in research settings. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Emergency Contact Information:
-
In case of fire: Use appropriate extinguishing media.
-
In case of spill: Avoid raising dust. Ventilate area and wash spill site after material pickup is complete.
-
In case of accidental exposure:
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specific Equipment |
| Eye/Face Protection | Safety glasses with side-shields |
| Skin Protection | Protective gloves and lab coat |
| Respiratory Protection | Use a dust mask type N95 (US) or type P1 (EN 143) |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust or aerosols.
-
Weigh the compound in a contained environment to prevent dust dispersion.
-
Use designated and properly labeled equipment for handling this compound.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions) in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
